1,2-Diphenylpropene
Description
The exact mass of the compound this compound is 194.109550447 g/mol and the complexity rating of the compound is 202. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['167339', '70']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-1-phenylprop-1-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZXISBUYCEVEV-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891560 | |
| Record name | trans-alpha-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-51-1, 833-81-8 | |
| Record name | 1,2-Diphenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene, alpha-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diphenylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-alpha-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylpropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diphenylpropene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGJ53ZYU6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,2-Diphenylpropene from Benzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic routes for the preparation of 1,2-diphenylpropene (B188750) from benzophenone (B1666685). The guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful synthesis and purification of this valuable organic compound.
Introduction
This compound is a substituted alkene of significant interest in organic synthesis and as a building block for more complex molecules. Its synthesis from the readily available starting material, benzophenone, can be achieved through several established methods. This guide focuses on two robust and widely utilized pathways: the Wittig reaction and a Grignard reaction followed by dehydration. Each method offers distinct advantages and considerations in terms of stereoselectivity, yield, and experimental setup.
Synthetic Pathways
Two principal methods for the synthesis of this compound from benzophenone are presented:
-
Method A: The Wittig Reaction. This one-step olefination reaction provides a direct conversion of the ketone to the alkene.
-
Method B: Grignard Reaction and Subsequent Dehydration. This two-step process involves the initial formation of an alcohol intermediate, which is then dehydrated to yield the target alkene.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with each synthetic pathway.
Table 1: Wittig Reaction Data
| Parameter | Value |
| Reactants | |
| Benzophenone | 1.0 equivalent |
| Ethyltriphenylphosphonium Bromide | 1.1 - 1.5 equivalents |
| Base (e.g., n-Butyllithium) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70-90% (mixture of E/Z isomers) |
Table 2: Grignard Reaction & Dehydration Data
| Parameter | Value |
| Step 1: Grignard Reaction | |
| Benzophenone | 1.0 equivalent |
| Ethylmagnesium Bromide | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 1 - 3 hours |
| Intermediate | 1,2-Diphenyl-1-propanol |
| Step 2: Dehydration | |
| 1,2-Diphenyl-1-propanol | 1.0 equivalent |
| Dehydrating Agent (e.g., H₂SO₄, TsOH) | Catalytic amount |
| Solvent | Toluene (B28343) or Diethyl Ether |
| Reaction Temperature | Reflux |
| Reaction Time | 1 - 2 hours |
| Overall Typical Yield | 80-95% (mixture of E/Z isomers)[1] |
Experimental Protocols
Method A: Wittig Reaction
This protocol describes the synthesis of this compound via the Wittig reaction.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this stirred suspension, add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is a mixture of this compound and triphenylphosphine (B44618) oxide. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil.
Method B: Grignard Reaction and Dehydration
This two-step protocol involves the formation of 1,2-diphenyl-1-propanol followed by its dehydration.
Step 1: Synthesis of 1,2-Diphenyl-1-propanol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
3M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, a small crystal of iodine can be added. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. If a precipitate persists, add 3M HCl to dissolve it. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation of the Intermediate: Filter the drying agent and remove the solvent under reduced pressure to yield crude 1,2-diphenyl-1-propanol, which can be used in the next step without further purification.
Step 2: Dehydration of 1,2-Diphenyl-1-propanol
Materials:
-
Crude 1,2-diphenyl-1-propanol
-
Toluene or Diethyl Ether
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Silica gel
Procedure:
-
Dehydration Reaction: Dissolve the crude 1,2-diphenyl-1-propanol in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Add a catalytic amount of concentrated H₂SO₄ or TsOH. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting alcohol is consumed (1-2 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound.
Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic methods.
Conclusion
The synthesis of this compound from benzophenone can be effectively achieved by either the Wittig reaction or a two-step Grignard reaction followed by dehydration. The Wittig reaction offers a more direct route, while the Grignard approach provides a classic and high-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available reagents, desired stereoisomeric ratio, and scale of the synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1,2-Diphenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core mechanism, potential rearrangements, and experimental considerations for the acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol. The information presented is intended to support research and development in organic synthesis and drug development, where the formation of specific alkene isomers is often a critical objective.
Introduction: The Significance of Alcohol Dehydration
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes.[1] This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat.[2] The specific mechanism of dehydration, either unimolecular elimination (E1) or bimolecular elimination (E2), is largely dependent on the structure of the alcohol substrate (primary, secondary, or tertiary).[2][3]
1,2-Diphenylpropan-1-ol is a tertiary alcohol, and as such, its dehydration proceeds through an E1 mechanism.[3][4] This pathway is characterized by the formation of a carbocation intermediate, a feature that introduces the possibility of molecular rearrangements, leading to a mixture of alkene products.[1] A thorough understanding of this mechanism is crucial for controlling the reaction's outcome and selectively synthesizing the desired product.
The Core Mechanism: An E1 Pathway
The acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol follows a multi-step E1 mechanism, which is favored due to the ability of the substrate to form a relatively stable carbocation intermediate.[4] The process can be broken down into four key steps:
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst.[4] The lone pair of electrons on the oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion).[2][5] This initial step is a fast equilibrium that converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group, water (H₂O).[6]
Step 2: Formation of a Carbocation Intermediate The protonated hydroxyl group departs as a neutral water molecule, and the C-O bond cleaves, resulting in the formation of a carbocation.[2] In the case of 1,2-diphenylpropan-1-ol, this initially forms a tertiary carbocation. The formation of this carbocation is the rate-determining step of the E1 reaction.[3][4]
Step 3: Carbocation Rearrangement (1,2-Hydride Shift) Carbocation rearrangements are common in reactions proceeding through an E1 mechanism, occurring when a more stable carbocation can be formed.[7] The initially formed tertiary carbocation can undergo a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon (C1). This rearrangement results in a more stable tertiary benzylic carbocation, where the positive charge is delocalized by resonance into the adjacent phenyl ring. This rearrangement is highly probable and significantly influences the final product distribution.
Step 4: Deprotonation and Alkene Formation In the final step, a weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center.[2][4] This results in the formation of a double bond and regenerates the acid catalyst.[8] Following the rearrangement, deprotonation can occur from either the adjacent methyl group or the benzylic carbon, leading to different alkene isomers. According to Zaitsev's rule, the more substituted alkene is typically the major product due to its greater thermodynamic stability.[3] For 1,2-diphenylpropan-1-ol, this would favor the formation of (E)- and (Z)-1,2-diphenyl-1-propene. The trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain.[3]
Visualized Reaction Pathway
The following diagram illustrates the complete E1 mechanism for the acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol, including the critical carbocation rearrangement step.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. study.com [study.com]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
An In-Depth Technical Guide to the Stereoisomers of 1,2-Diphenylpropene (E/Z)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and photoisomerization of the (E) and (Z) stereoisomers of 1,2-diphenylpropene. Detailed experimental protocols for the stereoselective synthesis of both isomers via the Wittig reaction are presented, along with methods for their purification and characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. A protocol for the photochemical E/Z isomerization is also detailed. All quantitative data are summarized for easy comparison, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction
This compound, a substituted stilbene (B7821643) derivative, exists as two geometric isomers: (E)-1,2-diphenylpropene and (Z)-1,2-diphenylpropene. The distinct spatial arrangement of the phenyl and methyl groups around the carbon-carbon double bond in these isomers leads to different physical, chemical, and photochemical properties. The study of such stereoisomers is crucial in various fields, including the development of photoswitchable materials, molecular machines, and pharmacologically active compounds where stereochemistry dictates biological activity. This guide offers a detailed exploration of the synthesis and properties of these two isomers.
Stereoselective Synthesis of (E)- and (Z)-1,2-Diphenylpropene
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. By selecting the appropriate phosphonium (B103445) ylide and reaction conditions, one can favor the formation of either the (E) or (Z) isomer.
Synthesis of (E)-1,2-Diphenylpropene via the Wittig Reaction
The synthesis of the (E)-isomer is typically achieved using a stabilized ylide, which favors the formation of the thermodynamically more stable E-alkene.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of acetophenone (B1666503) (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure (E)-1,2-diphenylpropene.
-
Synthesis workflow for (E)-1,2-diphenylpropene.
Synthesis of (Z)-1,2-Diphenylpropene via the Wittig Reaction
The synthesis of the (Z)-isomer is generally favored by using non-stabilized ylides under salt-free conditions.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide (Salt-Free):
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous toluene.
-
Add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) at room temperature.
-
Stir the mixture vigorously for 1-2 hours. The formation of the ylide will be observed.
-
Filter the resulting suspension under inert conditions to remove the precipitated sodium chloride, yielding a salt-free ylide solution.
-
-
Wittig Reaction:
-
Cool the salt-free ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous toluene.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the (E)-isomer. The (Z)-isomer is generally less stable and may require careful handling during purification.
-
Synthesis workflow for (Z)-1,2-diphenylpropene.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the (E) and (Z) isomers of this compound.
| Property | (E)-1,2-Diphenylpropene | (Z)-1,2-Diphenylpropene |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol |
| Appearance | White to off-white solid | Colorless oil or low-melting solid |
| Melting Point | 81-82 °C | ~48 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 10H, Ar-H), 6.85 (q, J=1.5 Hz, 1H, =CH), 2.25 (d, J=1.5 Hz, 3H, CH₃) | δ 7.25-7.05 (m, 10H, Ar-H), 6.60 (q, J=1.3 Hz, 1H, =CH), 2.15 (d, J=1.3 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.8, 140.5, 137.2, 129.5, 128.8, 128.3, 128.0, 127.1, 126.9, 125.5, 16.5 | δ 143.5, 141.0, 137.8, 129.2, 128.5, 128.2, 127.8, 126.8, 126.5, 125.0, 22.8 |
| UV-Vis (Ethanol) | λmax ≈ 268 nm | λmax ≈ 260 nm |
Photoisomerization of (E)-1,2-Diphenylpropene
The interconversion between the (E) and (Z) isomers can be achieved photochemically. Irradiation with UV light can promote the isomerization of the more stable (E)-isomer to the (Z)-isomer until a photostationary state is reached.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of (E)-1,2-diphenylpropene in a UV-transparent solvent (e.g., hexane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the wavelength of irradiation.
-
Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength where the (E)-isomer has a significant absorbance (e.g., 254 nm or 300 nm).
-
Monitoring: Monitor the progress of the isomerization by periodically recording the UV-Vis absorption spectrum. The decrease in the absorbance of the (E)-isomer's characteristic peak and the growth of the (Z)-isomer's peak can be observed. Alternatively, aliquots can be taken at different time intervals and analyzed by HPLC or ¹H NMR to determine the E/Z ratio.
-
Photostationary State: Continue irradiation until no further changes in the absorption spectrum or the E/Z ratio are observed, indicating that a photostationary state has been reached.
Photochemical E/Z isomerization pathway.
Conclusion
This technical guide has provided detailed experimental protocols for the stereoselective synthesis of (E)- and (Z)-1,2-diphenylpropene using the Wittig reaction. The guide also includes a comprehensive summary of their physicochemical and spectroscopic properties, as well as a protocol for their photochemical interconversion. The information and methodologies presented herein are intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, photochemistry, and drug development, enabling the efficient preparation and characterization of these important stereoisomers for further investigation and application.
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylpropene (B188750), also known as α-methylstilbene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its structure, featuring two phenyl groups attached to a propene backbone, gives rise to geometric isomerism ((E) and (Z) forms), each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data and chemical reactivity.
Physical Properties
The physical properties of the (E) and (Z) isomers of this compound are summarized in the tables below. These properties are crucial for handling, purification, and characterization of the compound.
Table 1: General and Physical Properties of this compound Isomers
| Property | (E)-1,2-Diphenylpropene | (Z)-1,2-Diphenylpropene |
| Molecular Formula | C₁₅H₁₄[1] | C₁₅H₁₄[2] |
| Molecular Weight | 194.27 g/mol [1] | 194.28 g/mol [2] |
| CAS Number | 833-81-8[1] | 779-51-1 |
| Appearance | Colorless crystalline solid | - |
| Melting Point | 81-83 °C[3] | 48 °C[2] |
| Boiling Point | 285-286 °C[3] | - |
| Density | 0.986 g/cm³ | - |
| Refractive Index | 1.564[3] | - |
Table 2: Solubility Profile of this compound
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar aromatic structure, its general solubility characteristics can be inferred.
| Solvent Type | Solubility | Examples |
| Nonpolar Organic Solvents | High | Hexane, Toluene, Diethyl Ether |
| Polar Aprotic Solvents | Moderate | Acetone, Dichloromethane |
| Polar Protic Solvents | Low | Ethanol, Methanol |
| Aqueous Solvents | Insoluble | Water |
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the (E) and (Z) isomers of this compound exhibit distinct chemical shifts due to the different spatial arrangements of the phenyl groups.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-1,2-Diphenylpropene | Aromatic | 7.15-7.40 | m | - |
| Vinylic | 6.80 | s | - | |
| Methyl | 2.15 | s | - | |
| (Z)-1,2-Diphenylpropene | Aromatic | 7.00-7.30 | m | - |
| Vinylic | 6.65 | s | - | |
| Methyl | 2.20 | s | - |
Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a generalized representation based on typical values for similar structures.
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (E)-1,2-Diphenylpropene | Aromatic (Quaternary) | ~143, ~137 |
| Aromatic (CH) | ~126-130 | |
| Vinylic (Quaternary) | ~140 | |
| Vinylic (CH) | ~125 | |
| Methyl | ~16 | |
| (Z)-1,2-Diphenylpropene | Aromatic (Quaternary) | ~142, ~138 |
| Aromatic (CH) | ~127-129 | |
| Vinylic (Quaternary) | ~141 | |
| Vinylic (CH) | ~126 | |
| Methyl | ~22 |
Note: The assignments are approximate and based on general principles of ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Vinylic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (methyl) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1650 | C=C stretch | Alkene |
| 840-700 | C-H bend | Aromatic C-H (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
-
Molecular Ion (M⁺): m/z = 194
-
Key Fragmentation Pathways: Loss of a methyl group ([M-15]⁺) to form a stable benzylic/allylic cation, and fragmentation of the phenyl groups.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the two aromatic rings.
Electrophilic Addition Reactions
The electron-rich double bond is susceptible to attack by electrophiles. A typical example is the addition of bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.
Oxidation
The double bond can be cleaved by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), yielding carbonyl compounds. The phenyl rings can also be oxidized under harsh conditions.
Hydrogenation
The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to form 1,2-diphenylpropane.[4]
Experimental Protocols
The following is a representative protocol for the synthesis of an alkene similar to this compound via a Wittig reaction. This can be adapted for the specific synthesis of (E)-1,2-diphenylpropene from deoxybenzoin (B349326) and a methylidene phosphorane.
Synthesis of (E)-1,2-Diphenylpropene via Wittig Reaction
This protocol outlines the general steps for a Wittig reaction, a reliable method for alkene synthesis.
Materials:
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Deoxybenzoin (1,2-diphenyl-1-ethanone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Nitrogen or argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Ylide Preparation:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a strong base (1.0 equivalent) via syringe while stirring vigorously. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve deoxybenzoin (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the deoxybenzoin solution to the ylide suspension at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired alkene and triphenylphosphine (B44618) oxide.
-
Purify the crude product by flash column chromatography on silica gel using a nonpolar eluent such as hexanes.
-
Combine the fractions containing the product and remove the solvent by rotary evaporation to yield this compound.
-
Conclusion
This compound is a molecule with well-defined physical and spectroscopic properties that vary between its geometric isomers. Its chemical reactivity, centered around its carbon-carbon double bond, allows for a range of synthetic transformations. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this compound, enabling its effective synthesis, characterization, and application in further scientific endeavors.
References
1,2-diphenylpropene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylpropene (B188750), also known as α-methylstilbene, is an organic compound with the chemical formula C15H14.[1] It belongs to the stilbene (B7821643) family, a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound and its derivatives, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound exists as two geometric isomers: (E)-1,2-diphenylpropene (trans) and (Z)-1,2-diphenylpropene (cis). The properties of these isomers, along with the general properties of the compound, are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C15H14 | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Common Synonyms | α-Methylstilbene, 1-Methyl-1,2-diphenylethene | [1] |
Isomer-Specific Information
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| (E)-1,2-diphenylpropene | 833-81-8 | 81-83 | 285-286 |
| (Z)-1,2-diphenylpropene | 1017-22-7 | 48 | Not available |
Synthesis of this compound
The synthesis of α-methylstilbenes, including this compound, can be achieved through various organic chemistry methodologies. A notable approach is the aqueous Wittig reaction, which offers a high-yielding and environmentally friendly route.[1] Another method involves the dehydrohalogenation of a suitable precursor.[3]
Experimental Protocol: Aqueous Wittig Reaction for α-Methylstilbenes (General Methodology)
While a detailed, step-by-step protocol for the synthesis of this compound was not available in the cited literature, a general methodology for the synthesis of α-methylstilbenes using an aqueous Wittig reaction has been described.[1] This method utilizes tripropylphosphine-derived phosphonium (B103445) salts and is noted for its high yields and simple product isolation by filtration.[1]
Conceptual Workflow for the Synthesis of this compound:
Caption: General synthetic routes to this compound.
Biological Activity and Therapeutic Potential
Stilbene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, estrogenic, and anti-inflammatory properties.[4] While research on the specific biological profile of this compound is limited, studies on its hydroxylated and other derivatives provide insights into its potential applications in drug discovery.
Estrogenic and Antiestrogenic Activity
Certain derivatives of α-methylstilbene have demonstrated significant estrogenic effects. For instance, 4,4′-dihydroxy-α-methylstilbene exhibits very strong estrogenic activity.[4] This highlights the potential for developing selective estrogen receptor modulators (SERMs) based on the this compound scaffold.
Aromatase Inhibition
α-Methylstilbenes have been utilized as precursors for the synthesis of potent human aromatase (CYP19A1) inhibitors.[1] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. A study reported the development of stilbenoid-triazoles derived from α-methylstilbenes, with one compound exhibiting a Ki of 8 nM for aromatase inhibition in vitro.[1]
Potential Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, the broader class of stilbenoids is known to interact with various cellular targets. These interactions suggest potential mechanisms of action that could be relevant for this compound derivatives.
Caption: Potential signaling pathways for stilbene derivatives.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting hormonal pathways. While in-depth biological studies on the parent compound are not extensively documented, its derivatives have shown promise as potent estrogenic agents and aromatase inhibitors. Further research into the synthesis of novel this compound analogs and comprehensive evaluation of their biological activities are warranted to fully explore their therapeutic potential. The synthetic methodologies outlined, such as the aqueous Wittig reaction, provide a foundation for the generation of compound libraries for screening and lead optimization in drug discovery programs.
References
- 1. Synthesis of α-methylstilbenes using an aqueous Wittig methodology and application toward the development of potent human aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved How to solve Dehydrohalogenation of | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 1,2-Diphenylpropene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diphenylpropene (B188750). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed experimental protocol for determining these values.
Introduction to this compound and Solubility
This compound, also known as α-methylstilbene, is an organic compound with the chemical formula C₁₅H₁₄. Its structure consists of a propene backbone with two phenyl groups attached to the first and second carbon atoms. This molecular structure is predominantly nonpolar due to the large hydrocarbon framework.
The principle of "like dissolves like" is fundamental to predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, the nonpolar nature of this compound is the primary determinant of its solubility in organic solvents.
Predicted Solubility of this compound in Organic Solvents
Based on the nonpolar, hydrocarbon-rich structure of this compound, its solubility in various classes of organic solvents can be predicted. The following table summarizes the expected solubility trends.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | The intermolecular forces (London dispersion forces) of these solvents are similar to those of the nonpolar this compound. |
| Polar Aprotic Solvents | Acetone, Dichloromethane, Tetrahydrofuran (THF) | Medium to Low | These solvents have a moderate polarity. While some dissolution may occur, the significant difference in polarity limits solubility. |
| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar this compound molecules. |
Experimental Protocol for Solubility Determination
This section outlines a standard laboratory procedure for quantitatively determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)
-
Syringe filters (chemically resistant to the solvent)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial or a volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100mL or other desired units.
-
-
Spectroscopic/Chromatographic Method:
-
If using a volumetric flask, dilute the filtered saturated solution to a known volume with the same solvent.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the sample solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC).
-
Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated solution.
-
-
-
Data Reporting:
-
Report the solubility as the average of multiple determinations at the specified temperature, including the standard deviation.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: Classification of organic solvents based on polarity.
The Evolution of Diphenylalkene Systems: A Journey from Serendipity to Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of diphenylalkene systems represents a fascinating chapter in medicinal chemistry, evolving from accidental discoveries to the rational design of highly specific and effective therapeutics. This technical guide provides a comprehensive historical overview of this research area, with a particular focus on the development of Selective Estrogen Receptor Modulators (SERMs). It details key scientific milestones, presents comparative quantitative data, outlines crucial experimental protocols, and visualizes the underlying biological and experimental frameworks.
A Serendipitous Beginning: The Dawn of Nonsteroidal Estrogens
The story of diphenylalkene research is inextricably linked with the quest for synthetic estrogenic compounds in the mid-20th century. Early investigations into stilbene, a simple diphenylalkene, and its derivatives laid the groundwork for understanding the structure-activity relationships of these molecules.[1] However, it was the synthesis of triarylethylene compounds that marked a pivotal moment.
Initially, these compounds were explored for a variety of applications, including as potential contraceptives. One such compound, ICI 46,474, synthesized by Imperial Chemical Industries (now AstraZeneca) in 1962, was intended as a post-coital contraceptive.[2] While it proved effective in rats, it surprisingly induced ovulation in women, leading to the abandonment of its contraceptive development.[2][3] This seemingly failed project, however, held the seeds of a therapeutic revolution.
The Tamoxifen (B1202) Saga: A Paradigm Shift in Cancer Therapy
The turning point for ICI 46,474, later named tamoxifen, came with the recognition of its antiestrogenic properties in certain tissues. Scientists, notably Arthur L. Walpole and his team, astutely hypothesized that this antiestrogenic activity could be harnessed to combat estrogen-dependent breast cancers.[4] This led to the first clinical trials in the early 1970s, which demonstrated tamoxifen's efficacy in treating advanced breast cancer.[5]
Tamoxifen's mechanism of action, initially understood as simple competitive antagonism at the estrogen receptor (ER), was later refined. It became clear that tamoxifen exhibited a dual nature: acting as an antagonist in breast tissue while displaying agonist activity in other tissues like the endometrium and bone.[6] This tissue-specific activity led to the coining of the term "Selective Estrogen Receptor Modulator" (SERM) and opened up new avenues for drug development.[7]
The Rise of SERMs: Refining Tissue Selectivity
The discovery of tamoxifen's complex pharmacological profile spurred the development of new generations of SERMs with improved tissue selectivity and safety profiles. The goal was to create an "ideal" SERM that would retain the beneficial antiestrogenic effects on breast tissue and estrogenic effects on bone (for preventing osteoporosis) while minimizing the adverse effects on the uterus.[8][9]
This led to the development of drugs like raloxifene, initially investigated for breast cancer but later approved for the prevention and treatment of postmenopausal osteoporosis.[10] Subsequent research has continued to yield newer SERMs, such as bazedoxifene (B195308) and ospemifene, each with a unique profile of agonist and antagonist activities in different tissues.[11]
Quantitative Data on Key Diphenylalkene Systems
The following tables summarize key quantitative data for prominent diphenylalkene-based SERMs, providing a comparative overview of their biological activities.
Table 1: Estrogen Receptor Binding Affinities
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |
| Estradiol | 100 | 100 | [12] |
| Tamoxifen | 2-5 | Similar affinity to ERα | [12][13] |
| 4-Hydroxytamoxifen | 100-200 | Not specified | [12] |
| Endoxifen (N-desmethyl-4-hydroxytamoxifen) | High affinity (comparable to 4-OHT) | Not specified | [14] |
| Raloxifene | 41.2 | 5.34 | [15] |
RBA: Relative Binding Affinity, expressed as a percentage of estradiol's binding affinity.
Table 2: Clinical Efficacy of Tamoxifen in Early-Stage, ER-Positive Breast Cancer (5 Years of Treatment)
| Outcome | Reduction in Risk with Tamoxifen | Reference |
| Breast Cancer Recurrence | ~50% | [16] |
| Breast Cancer Mortality | ~30% | [14] |
| Development of Contralateral Breast Cancer | ~50% | [17] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments central to the research and development of diphenylalkene systems.
Synthesis of (Z)-Tamoxifen via McMurry Coupling
This protocol describes a common method for synthesizing the biologically active Z-isomer of tamoxifen.
Materials:
-
4-(β-dimethylaminoethoxy)benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Lithium aluminum hydride (LiAlH₄) or Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Petroleum ether or hexane (B92381) for crystallization
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask in an ice bath and slowly add TiCl₄. To this solution, add LiAlH₄ or zinc dust portion-wise with vigorous stirring. The color of the solution will change, typically to black, indicating the formation of the low-valent titanium species.
-
Coupling Reaction: To the freshly prepared low-valent titanium reagent, add a solution of 4-(β-dimethylaminoethoxy)benzophenone and propiophenone in anhydrous THF dropwise at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of (Z)- and (E)-tamoxifen.
-
Isomer Separation and Purification: The desired (Z)-isomer can be separated from the (E)-isomer by fractional crystallization from a suitable solvent system (e.g., petroleum ether or hexane) or by column chromatography on silica gel.[13][18] The purity of the final product should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Assay for Estrogenic and Antiestrogenic Activity: MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay is widely used to determine the estrogenic or antiestrogenic potential of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[1][19]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol (B47542) red
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
17β-Estradiol (E₂) as a positive control
-
Test compounds
-
96-well cell culture plates
-
Cell counting solution (e.g., MTS or SRB) or a hemocytometer
-
Plate reader (for colorimetric assays)
Procedure:
-
Cell Culture Maintenance: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Hormone Deprivation: Prior to the assay, culture the cells in DMEM with 5% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens and synchronize the cells.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of approximately 2,000-5,000 cells per well in 100 µL of the hormone-deprived medium. Allow the cells to attach for 24 hours.
-
Treatment:
-
For Estrogenic Activity: Prepare serial dilutions of the test compound and the positive control (E₂) in the hormone-deprived medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds or E₂. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
For Antiestrogenic Activity: Prepare serial dilutions of the test compound in the hormone-deprived medium containing a fixed, sub-maximal concentration of E₂ (e.g., 10 pM). Replace the medium in the wells with these solutions. Include controls with E₂ alone and a vehicle control.
-
-
Incubation: Incubate the plates for 6-7 days, with a medium change on day 3 or 4.
-
Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method:
-
MTS Assay: Add the MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
SRB Assay: Fix the cells, stain with Sulforhodamine B (SRB), wash, and then solubilize the bound dye. Measure the absorbance to quantify total protein content, which correlates with cell number.
-
Direct Cell Counting: Trypsinize the cells from each well and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot the cell number or absorbance against the log of the compound concentration. For estrogenic compounds, calculate the EC₅₀ (the concentration that produces 50% of the maximal proliferative effect of E₂). For antiestrogenic compounds, calculate the IC₅₀ (the concentration that inhibits the E₂-induced proliferation by 50%).
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in diphenylalkene research.
Estrogen Receptor Signaling Pathway
Caption: Genomic signaling pathway of the estrogen receptor.
Experimental Workflow for SERM Discovery and Development
Caption: A generalized workflow for the discovery and development of Selective Estrogen Receptor Modulators (SERMs).
Conclusion
The historical journey of diphenylalkene systems research, from the serendipitous discovery of tamoxifen's properties to the rational design of modern SERMs, exemplifies the progress of medicinal chemistry. This field continues to evolve, with ongoing research focused on developing next-generation SERMs with even greater tissue specificity and fewer side effects. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals to build upon as they contribute to this vital area of therapeutic innovation.
References
- 1. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 4. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. E-SCREEN - Wikipedia [en.wikipedia.org]
- 10. (PDF) The Discovery and Development of Selective Estrogen [research.amanote.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. CN1247860A - Preparation of high-purity E-type Tamoxifen or its citrate - Google Patents [patents.google.com]
- 14. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tus.elsevierpure.com [tus.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 18. snyth1 [ch.ic.ac.uk]
- 19. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2-Diphenylpropene: A Versatile Intermediate in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1,2-diphenylpropene (B188750) stands out as a valuable building block, offering a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations. Its structural motif is a key feature in a range of compounds, from materials with interesting photophysical properties to biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a versatile intermediate, with a particular focus on its role in the multi-step synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological signaling pathways are presented to equip researchers with the practical knowledge required to leverage this important synthetic tool.
Synthesis and Characterization of (E)-1,2-Diphenylpropene
The most common and stereoselective method for the synthesis of (E)-1,2-diphenylpropene is the dehydrobromination of a suitable precursor, such as (1S,2R)-1-bromo-1,2-diphenylpropane. This E2 elimination reaction, typically carried out in the presence of a strong, non-nucleophilic base like potassium tert-butoxide, proceeds via an anti-periplanar transition state to yield the thermodynamically favored (E)-isomer with high selectivity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (E)-1,2-diphenylpropene via dehydrobromination.
| Parameter | Value |
| Yield | ~95% |
| Purity (by GC-MS) | >98% |
| Melting Point | 81-82 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 10H, Ar-H), 6.85 (q, J = 1.5 Hz, 1H, =CH), 2.20 (d, J = 1.5 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.8, 140.5, 137.2, 129.5, 128.3, 128.2, 127.8, 127.1, 126.9, 125.5, 16.5 |
Experimental Protocols
Synthesis of (E)-1,2-Diphenylpropene
Materials:
-
(1S,2R)-1-bromo-1,2-diphenylpropane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with (1S,2R)-1-bromo-1,2-diphenylpropane (1.0 eq).
-
Anhydrous tert-butanol is added to dissolve the starting material under an inert atmosphere.
-
Potassium tert-butoxide (1.2 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 83 °C) and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford (E)-1,2-diphenylpropene as a white solid.
Application of this compound Core in Drug Development: The Synthesis of Tamoxifen
The 1,1,2-triarylethene core structure, of which this compound is a fundamental example, is the cornerstone of the pharmacological activity of Tamoxifen. Tamoxifen is a non-steroidal SERM that competitively inhibits the binding of estradiol (B170435) to the estrogen receptor (ER), leading to the modulation of estrogen-dependent gene expression. This antagonistic effect in breast tissue makes it a crucial therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.
The following workflow illustrates a common synthetic route to Tamoxifen, starting from deoxybenzoin, where a this compound-like intermediate is generated in situ.
Experimental Workflow: Synthesis of Tamoxifen
Caption: A multi-step synthesis of Tamoxifen from deoxybenzoin.
Signaling Pathway Inhibition by Tamoxifen
Tamoxifen's mechanism of action involves its competitive binding to the estrogen receptor, which prevents the conformational changes necessary for the binding of coactivator proteins and subsequent transcription of estrogen-responsive genes that promote cell proliferation.
Estrogen Receptor Signaling and its Inhibition by Tamoxifen
Caption: Mechanism of estrogen receptor signaling and its inhibition by Tamoxifen.
Conclusion
This compound and its structural analogs are undeniably valuable intermediates in the fields of organic synthesis and drug development. The ability to construct this core structure with high stereoselectivity, coupled with its prevalence in biologically active molecules like Tamoxifen, underscores its importance. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the practical application of this compound in research and development settings, ultimately contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1,2-diphenylpropene (B188750). It delves into the mechanistic pathways, stereochemical outcomes, and regioselectivity of various addition reactions, offering valuable insights for synthetic chemists and drug development professionals working with structurally related compounds.
Introduction to Electrophilic Addition Reactions of Alkenes
Electrophilic addition is a fundamental reaction class for alkenes, characterized by the addition of an electrophile across the carbon-carbon double bond. The π-electrons of the alkene act as a nucleophile, initiating the reaction. The regioselectivity of these reactions, particularly with unsymmetrical alkenes like this compound, is often governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, steric and electronic effects of substituents, such as the phenyl groups in this compound, can significantly influence the reaction's outcome.
Core Electrophilic Addition Reactions of this compound
This section details the primary electrophilic addition reactions of this compound, including hydrohalogenation, halogenation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (HCl, HBr, HI) to this compound is expected to proceed via a carbocation intermediate. The initial protonation of the double bond will preferentially occur at the carbon atom that leads to the more stable carbocation. In the case of this compound, protonation at C2 would generate a tertiary carbocation stabilized by the adjacent phenyl group, while protonation at C1 would lead to a benzylic secondary carbocation. The tertiary carbocation is generally more stable. Consequently, the halide ion will attack the tertiary carbocation, leading to the Markovnikov product. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][2][3][4]
Expected Major Product (Markovnikov Addition): 2-Halo-1,2-diphenylpropane
Expected Major Product (Anti-Markovnikov Addition with HBr/ROOR): 1-Bromo-1,2-diphenylpropane
Table 1: Predicted Regioselectivity in Hydrohalogenation of this compound
| Reagent | Conditions | Major Product | Regioselectivity |
| HCl | Standard | 2-Chloro-1,2-diphenylpropane | Markovnikov |
| HBr | Standard | 2-Bromo-1,2-diphenylpropane | Markovnikov |
| HI | Standard | 2-Iodo-1,2-diphenylpropane | Markovnikov |
| HBr | With Peroxides (ROOR) | 1-Bromo-1,2-diphenylpropane | Anti-Markovnikov |
Diagram 1: Proposed Signaling Pathway for Markovnikov Hydrohalogenation of this compound
Caption: Markovnikov addition of HX to this compound.
Halogenation (Addition of X₂)
The addition of halogens (Br₂ or Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms. For this compound, the reaction with bromine is expected to yield a vicinal dibromide with the two bromine atoms on opposite faces of the original double bond. The reaction of (E)-stilbene (a related compound) with bromine gives meso-1,2-dibromo-1,2-diphenylethane, while (Z)-stilbene gives a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane, confirming the anti-addition mechanism.[5][6] A similar stereochemical outcome is anticipated for this compound.
Expected Product: (1R,2S)- and (1S,2R)-1,2-Dibromo-1,2-diphenylpropane (a racemic mixture)
Table 2: Stereochemistry of Halogenation
| Substrate (Isomer) | Reagent | Stereochemistry of Addition | Product(s) |
| (E)-1,2-Diphenylpropene | Br₂ | anti | Racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1,2-diphenylpropane |
| (Z)-1,2-Diphenylpropene | Br₂ | anti | Racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylpropane |
Note: Product distribution is based on the established mechanism for halogen addition to alkenes.
Diagram 2: Experimental Workflow for Bromination of an Alkene
Caption: General workflow for the bromination of an alkene.
Acid-Catalyzed Hydration
The acid-catalyzed addition of water to this compound follows Markovnikov's rule.[7][8] The initial protonation of the double bond generates the most stable carbocation, which is the tertiary carbocation at C2. Subsequent nucleophilic attack by water, followed by deprotonation, yields the corresponding tertiary alcohol.
Expected Major Product: 1,2-Diphenylpropan-2-ol
Table 3: Regioselectivity in Acid-Catalyzed Hydration
| Reagent | Major Product | Regioselectivity |
| H₂O / H₂SO₄ (cat.) | 1,2-Diphenylpropan-2-ol | Markovnikov |
Note: The regioselectivity is predicted based on the formation of the more stable tertiary carbocation.
Diagram 3: Mechanism of Acid-Catalyzed Hydration
Caption: Acid-catalyzed hydration of this compound.
Oxymercuration-Demercuration
This two-step reaction provides a method for the Markovnikov hydration of alkenes without carbocation rearrangements. The reaction involves the addition of a mercury(II) species to the double bond to form a mercurinium ion intermediate.[9][10][11][12] Nucleophilic attack by water occurs at the more substituted carbon, followed by demercuration with sodium borohydride. For this compound, this would result in the formation of the same tertiary alcohol as in acid-catalyzed hydration.
Expected Major Product: 1,2-Diphenylpropan-2-ol
Table 4: Regioselectivity in Oxymercuration-Demercuration
| Reagents | Major Product | Regioselectivity |
| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1,2-Diphenylpropan-2-ol | Markovnikov |
Note: This method is highly regioselective for the Markovnikov product.
Diagram 4: Logical Steps in Oxymercuration-Demercuration
Caption: Workflow of oxymercuration-demercuration.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond. The reaction proceeds via a syn-addition of a borane (B79455) (like BH₃ or 9-BBN) to the alkene, with the boron atom adding to the less sterically hindered carbon atom. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group. For 1-phenylpropene, hydroboration with BH₃·THF gives 1-phenylpropan-1-ol as the major product, indicating that the boron adds to the carbon bearing the methyl group.[7] A similar regioselectivity is expected for this compound, where the boron would add to C2, and the hydrogen to C1. This would lead to the formation of 1,2-diphenylpropan-1-ol. The use of a bulkier borane reagent like 9-BBN is expected to enhance this regioselectivity.[13][14][15]
Expected Major Product: 1,2-Diphenylpropan-1-ol
Table 5: Regioselectivity in Hydroboration-Oxidation
| Reagents | Major Product | Regioselectivity | Stereochemistry |
| 1. BH₃·THF 2. H₂O₂, NaOH | 1,2-Diphenylpropan-1-ol | Anti-Markovnikov | Syn-addition |
| 1. 9-BBN 2. H₂O₂, NaOH | 1,2-Diphenylpropan-1-ol | Anti-Markovnikov | Syn-addition |
Note: The regioselectivity is based on steric and electronic factors, favoring boron addition to the less hindered and more electron-rich carbon.
Diagram 5: Signaling Pathway of Hydroboration-Oxidation
Caption: Hydroboration-oxidation of this compound.
Experimental Protocols
Detailed experimental procedures for the electrophilic addition reactions of this compound are not widely reported. However, the following protocol for the bromination of (E)-stilbene, a structurally similar alkene, can be adapted.[5]
Protocol: Bromination of an Alkene (e.g., (E)-Stilbene)
Materials:
-
(E)-Stilbene
-
Molecular bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
Dissolve (E)-stilbene (1.0 g, 5.55 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (0.28 mL, 5.55 mmol) in dichloromethane (2 mL) and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of stilbene (B7821643) over a period of 15 minutes. The red-brown color of bromine should disappear upon addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
If the color of bromine persists, add a few drops of saturated aqueous sodium sulfite solution to quench the excess bromine.
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to afford the pure dibrominated product.
Characterization: The product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The electrophilic addition reactions of this compound are governed by the interplay of electronic and steric effects of the phenyl and methyl substituents. While Markovnikov's rule generally predicts the regioselectivity for hydrohalogenation, acid-catalyzed hydration, and oxymercuration-demercuration, hydroboration-oxidation provides a route to the anti-Markovnikov product. Halogenation is expected to proceed with anti-stereochemistry. This guide provides a foundational understanding of these reactions, which is crucial for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science fields. Further experimental investigation is warranted to determine the precise quantitative outcomes for each reaction.
References
- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. organic chemistry - Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 11. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Brown Hydroboration [organic-chemistry.org]
Stability of 1,2-Diphenylpropene Under Diverse Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of 1,2-diphenylpropene (B188750), also known as α-methylstilbene, under a variety of experimental conditions. A thorough understanding of a compound's stability is paramount in the fields of drug development and materials science, as it dictates storage conditions, formulation strategies, and potential degradation pathways. This document outlines the behavior of this compound when subjected to thermal, acidic, basic, oxidative, and photochemical stress, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform and guide researchers.
Thermal Stability
This compound exhibits considerable thermal stability, a characteristic common to many stilbene (B7821643) derivatives. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of structurally related stilbenes have demonstrated their stability at elevated temperatures.[1][2] While specific kinetic data for the thermal decomposition of this compound is not extensively reported, its high boiling point of 285-286 °C suggests a low propensity for degradation under typical laboratory conditions.[3] The primary thermal degradation pathways for similar aromatic compounds often involve radical mechanisms at very high temperatures, leading to a complex mixture of fragmentation products.[4][5][6]
Table 1: Thermophysical Properties of (E)-1,2-Diphenylpropene
| Property | Value | Unit | Source |
| Normal Boiling Point | 558.15 | K | |
| Enthalpy of Formation (gas) | 227.56 | kJ/mol | |
| Enthalpy of Fusion | 21.58 | kJ/mol | [7] |
| Enthalpy of Vaporization | 53.57 | kJ/mol | [7] |
Experimental Protocol: Thermal Stability Assessment (TGA)
A standard method for evaluating thermal stability is thermogravimetric analysis (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Monitor the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition. The data can be used to determine the kinetics of decomposition.[4]
Stability in Acidic Conditions
Under acidic conditions, particularly in the presence of water, this compound is susceptible to electrophilic addition. The most probable reaction is acid-catalyzed hydration, which proceeds via a carbocation intermediate to yield an alcohol.[4][8][9][10] Following Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary benzylic carbocation. Subsequent nucleophilic attack by water and deprotonation yields 1,2-diphenyl-2-propanol. In the absence of a nucleophile like water, acid-catalyzed dimerization or polymerization may occur.[3][11][12]
Reaction Pathway: Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed hydration of this compound.
Experimental Protocol: Acid-Catalyzed Hydration
-
Reaction Setup: Dissolve this compound (1.0 g, 5.15 mmol) in a mixture of acetone (B3395972) (20 mL) and water (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 mL of a 1 M solution).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Stability in Basic Conditions
In the presence of a strong, non-nucleophilic base, this compound can undergo isomerization through the migration of the double bond to a thermodynamically more stable position. The use of potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common method for isomerizing allylbenzenes to their conjugated propenylbenzene counterparts.[13][14] For this compound, this would likely lead to an equilibrium mixture with its more conjugated isomer, (E/Z)-1,3-diphenylpropene. The steric hindrance of the tert-butoxide favors proton abstraction from the less sterically hindered position.[15]
Reaction Pathway: Base-Catalyzed Isomerization
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. leah4sci.com [leah4sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Potassium tert-butoxide mediated Heck-type cyclization/isomerization–benzofurans from organocatalytic radical cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,2-Diphenylpropene in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylpropene (B188750) is a versatile unsaturated aromatic hydrocarbon that can serve as a precursor to a variety of more complex molecules. In the context of Friedel-Crafts reactions, it acts as an electrophilic agent for the alkylation of aromatic compounds. This application note details the use of this compound in Friedel-Crafts alkylation, focusing on the synthesis of 1,1,2-triphenylpropane (B1228771) through the reaction with benzene (B151609). This transformation is of interest for the synthesis of complex organic scaffolds relevant to materials science and drug discovery.
Principle and Application
The Friedel-Crafts alkylation of aromatic compounds with alkenes is a fundamental carbon-carbon bond-forming reaction.[1] In this process, a Lewis or Brønsted acid catalyst is employed to generate a carbocation intermediate from the alkene, which then undergoes electrophilic attack by the aromatic ring.[1]
In the case of this compound, the reaction with an aromatic substrate such as benzene, in the presence of a strong acid catalyst like sulfuric acid, leads to the formation of a stable benzylic carbocation. This intermediate is then attacked by the nucleophilic aromatic ring to yield the alkylated product. A key application of this reaction is the synthesis of 1,1,2-triphenylpropane, a triphenyl-substituted propane (B168953) backbone that can be a precursor for various functionalized molecules.
The reaction of 1,2-diphenyl-2-propanol (B11989151) with benzene in the presence of 85% sulfuric acid has been shown to proceed through the in-situ formation of E-1,2-diphenylpropene.[2] This intermediate subsequently reacts with benzene to yield 1,1,2-triphenylpropane.[2]
Reaction Scheme
The overall reaction can be depicted as follows:
This compound + Benzene → 1,1,2-Triphenylpropane
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the Friedel-Crafts alkylation of benzene with a precursor to this compound, as described in the literature.[2]
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Product(s) | Observations |
| 1,2-Diphenyl-2-propanol | Benzene | 85% H₂SO₄ | 2 hours | E-1,2-Diphenylpropene | Initial dehydration of the alcohol to the alkene. |
| 1,2-Diphenyl-2-propanol | Benzene | 85% H₂SO₄ | 18 hours | 1,1,2-Triphenylpropane and E-1,2-Diphenylpropene | A mixture of the final product and the intermediate alkene is observed after extended reaction time. |
Experimental Protocols
This section provides a detailed protocol for the Friedel-Crafts alkylation of benzene using this compound, based on established methodologies for similar reactions.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Concentrated Sulfuric Acid (85%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (1 equivalent) dissolved in anhydrous benzene (10-20 equivalents).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (85%, catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred solution through the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For completion, the reaction may be gently heated to 40-50 °C for several hours, as suggested by the prolonged reaction times reported in the literature for the in-situ generated alkene.[2]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 1,1,2-triphenylpropane.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Friedel-Crafts alkylation of benzene with this compound.
Caption: Proposed mechanism for the acid-catalyzed Friedel-Crafts alkylation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 1,1,2-triphenylpropane.
References
Application Notes and Protocols for the Cationic Polymerization of 1,2-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a proton or a Lewis acid. This technique is particularly suitable for alkenes possessing electron-donating substituents that can stabilize the resulting carbocationic propagating species. 1,2-Diphenylpropene (B188750), with its two phenyl groups, is a monomer that, in principle, can undergo cationic polymerization due to the potential for resonance stabilization of the carbocation intermediate.
These application notes provide a detailed overview of the theoretical framework, experimental considerations, and potential applications related to the cationic polymerization of this compound. Due to a lack of specific literature on the homopolymerization of this particular monomer, the provided protocols are based on established methods for structurally similar monomers, such as α-methylstyrene and other styrene (B11656) derivatives.
Theoretical Background
The cationic polymerization of an alkene like this compound proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the formation of a carbocation from the monomer. This is typically achieved by the addition of a proton from a protic acid or by a complex formed between a Lewis acid and a co-initiator (e.g., water). The two phenyl groups in this compound are expected to stabilize the resulting tertiary carbocation through resonance.
-
Propagation: The carbocationic end of the growing polymer chain then adds to another monomer molecule in a head-to-tail fashion. This process regenerates the carbocation at the new chain end, allowing for the sequential addition of more monomers.
-
Termination and Chain Transfer: The polymerization process can be terminated by various mechanisms, such as the reaction of the carbocationic chain end with a counter-ion, impurities, or through chain transfer to the monomer or solvent.[1]
It is important to note that steric hindrance from the bulky phenyl groups in this compound may significantly influence the rate of propagation and the achievable molecular weight of the resulting polymer.
Experimental Protocols
The following protocols are hypothetical and derived from established procedures for the cationic polymerization of α-methylstyrene, a structurally related monomer. Optimization of these conditions for this compound is essential.
Protocol 1: Cationic Polymerization using a Lewis Acid Initiator
This protocol describes a general procedure for the cationic polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.
Materials:
-
This compound (monomer)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent), freshly distilled and dried
-
Methanol (B129727) (quenching agent)
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve a known amount of this compound in anhydrous dichloromethane.
-
Reaction Cooling: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice bath).
-
Initiator Addition: While stirring vigorously, add a calculated amount of BF₃·OEt₂ solution in dichloromethane dropwise to the monomer solution via a syringe.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours), maintaining the inert atmosphere and temperature.
-
Quenching: Terminate the polymerization by adding an excess of cold methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
| Monomer | Initiator System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| This compound | Hypothetical | ||||||||
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | Expected | Expected | Expected | Expected | Expected | |
| AlCl₃ / H₂O | Toluene | 0 | 4 | Expected | Expected | Expected | Expected | Expected | |
| α-Methylstyrene | Reference Data | ||||||||
| Maghnite-Na | Bulk | 0 | 6 | ~70 | ~10,000 | ~15,000 | ~1.5 | ~170 |
Data for α-methylstyrene is illustrative and sourced from analogous studies.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of cationic polymerization.
Caption: Hypothetical workflow for cationic polymerization.
Potential Applications
While specific applications for poly(this compound) are not documented, polymers derived from bulky aromatic monomers often exhibit unique properties that could be advantageous in several fields:
-
High-Performance Plastics: The rigid backbone conferred by the phenyl groups may lead to a polymer with a high glass transition temperature (Tg) and good thermal stability, making it a candidate for applications requiring heat resistance.
-
Advanced Coatings and Films: Polymers with bulky side groups can exhibit altered solubility and film-forming properties, which could be useful in specialty coatings.
-
Pharmaceutical and Biomedical Applications: While speculative, the hydrophobic nature of the polymer could be explored in drug delivery systems for hydrophobic drugs, potentially in the form of nanoparticles or micelles. The biocompatibility of such a polymer would need to be thoroughly investigated.
Conclusion
This compound presents an interesting, albeit challenging, monomer for cationic polymerization. The steric hindrance posed by the two phenyl groups is a significant factor that likely affects its polymerizability. The provided hypothetical protocols, based on the behavior of similar monomers, offer a starting point for researchers interested in exploring the synthesis and properties of poly(this compound). Further research is required to establish optimized reaction conditions and to fully characterize the resulting polymer for potential applications in materials science and drug development.
References
Application Notes and Protocols for 1,2-Diphenylpropene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-diphenylpropene (B188750) in various organic synthesis applications. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Asymmetric Hydrogenation of this compound
The enantioselective hydrogenation of prochiral olefins is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks.[1] (E)-1,2-Diphenylpropene is a frequently studied substrate in the development of new asymmetric hydrogenation catalysts and methodologies. The resulting chiral product, (R)- or (S)-1,2-diphenylpropane, is a valuable synthon in the preparation of more complex chiral molecules.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation of (E)-1,2-Diphenylpropene
The following table summarizes the performance of various chiral catalysts in the asymmetric hydrogenation of (E)-1,2-diphenylpropene, highlighting the enantiomeric excess (ee) and yield of the reaction.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Rh(cod)₂]BF₄ / (R,R)-Me-DuPhos | 100 | Methanol (B129727) | 25 | 1 | >99 | 98 (R) | [2] |
| [Rh(cod)₂]BF₄ / (S,S)-Et-DuPhos | 100 | Methanol | 25 | 1 | >99 | 97 (S) | [2] |
| Ru(OAc)₂[(R)-BINAP] | 100 | Methanol | 25 | 50 | 95 | 85 (R) | |
| [Ir(cod)Cl]₂ / (S)-BINAP | 200 | CH₂Cl₂ | 25 | 50 | >99 | 96 (S) | [3] |
| [Ir(cod)Cl]₂ / P,S-Ligand (L3) | 200 | Toluene | 25 | 50 | >99 | 92 | [4] |
| Pd/C with Chiral Modifier | - | Methanol | 30-35 | 1 | 100 (for E-stilbene) | - | [5] |
Note: Data for the Pd/C catalyst is for the related substrate E-stilbene, as specific data for this compound was not available in the cited source. This is included to show the utility of palladium catalysts in similar hydrogenations.
Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-DuPhos Catalyst
This protocol is a representative example for the asymmetric hydrogenation of (E)-1,2-diphenylpropene using a rhodium catalyst with a chiral diphosphine ligand.[2]
Materials:
-
(E)-1,2-Diphenylpropene
-
[Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and (R,R)-Me-DuPhos (e.g., 3.1 mg, 0.01 mmol) in 5 mL of anhydrous, degassed methanol in a Schlenk flask. Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. The solution should turn a reddish-orange color.
-
Reaction Setup: In a separate Schlenk flask or a small autoclave, dissolve (E)-1,2-diphenylpropene (e.g., 194 mg, 1.0 mmol) in 5 mL of anhydrous, degassed methanol.
-
Hydrogenation: Transfer the prepared catalyst solution to the flask containing the substrate via a cannula under a positive pressure of inert gas.
-
Pressurization: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product (1,2-diphenylpropane) by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) mixture). Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Signaling Pathway Diagram: Logic of Asymmetric Hydrogenation
Application in Polymer Chemistry
While less documented than its role in asymmetric hydrogenation, this compound and its derivatives have potential applications in polymer chemistry, particularly in controlling polymer molecular weight and in the synthesis of block copolymers. Due to its steric hindrance, 1,1-diphenylethylene (B42955) (a related compound) and its derivatives cannot homopolymerize via living anionic polymerization, which makes them useful for studying copolymerization kinetics and sequence structures.[6]
Application Notes:
-
Molecular Weight Control: In polymerization reactions, compounds that can initiate or terminate polymer chains without being incorporated into the main chain can act as molecular weight regulators. While specific data for this compound is scarce, its structure suggests it could potentially act as a chain transfer agent in certain polymerization systems, thereby controlling the molecular weight of the resulting polymer.
-
Block Copolymer Synthesis: Block copolymers can be synthesized by the sequential addition of different monomers in a living polymerization process.[7] A monomer that does not homopolymerize but can react with a living polymer chain end can be used to create a specific block or to functionalize the chain end. The synthesis of block copolymers often involves living anionic polymerization, a technique suitable for monomers like styrene (B11656).[8][9]
Experimental Protocol: Synthesis of a Polystyrene-b-Poly(this compound) Diblock Copolymer (Hypothetical)
The following is a hypothetical protocol based on standard living anionic polymerization techniques, illustrating how this compound could be used to create a block copolymer with styrene.[10] This protocol requires rigorous anhydrous and anaerobic conditions.
Materials:
-
Styrene (freshly distilled from CaH₂)
-
This compound (purified by distillation or recrystallization)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (titrated solution)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
Methanol (degassed)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Styrene Polymerization:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add 100 mL of freshly distilled THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 10.4 g (100 mmol) of purified styrene via syringe.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution (e.g., 1.0 mmol for a target molecular weight of ~10,000 g/mol for the polystyrene block). The solution should turn a characteristic orange-red color.
-
Allow the styrene polymerization to proceed for 1-2 hours at -78 °C.
-
-
This compound Addition:
-
While the styrene polymerization is ongoing, prepare a solution of this compound (e.g., 1.94 g, 10 mmol) in 10 mL of anhydrous THF in a separate flame-dried Schlenk flask under argon.
-
After the styrene polymerization is complete, add the this compound solution to the living polystyryllithium solution via cannula.
-
A color change may be observed as the polystyryl anion reacts with the this compound.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
-
Termination:
-
Terminate the polymerization by adding 5 mL of degassed methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
-
Isolation and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 800 mL) with vigorous stirring.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the resulting block copolymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the incorporation of both monomer units.
-
Experimental Workflow Diagram
Use as a Protecting Group for Alcohols (Potential Application)
The use of a "1,2-diphenylpropenyl" group as a protecting group for alcohols is not a commonly cited application in the literature under this specific name. However, the reaction of an alcohol with an activated alkene can form an ether, which can serve as a protecting group.[11][12] The formation of a 1,2-diphenylpropenyl ether and its subsequent cleavage would be the key steps. The cleavage of such an ether could potentially be achieved under acidic conditions or through hydrogenation, which would cleave the benzylic C-O bond.
Proposed Reaction Scheme
Protection:
An alcohol (R-OH) could potentially react with this compound under acidic catalysis to form a 1,2-diphenylpropenyl ether.
Deprotection:
The cleavage of the resulting ether could be achieved by:
-
Acidic Hydrolysis: Treatment with a protic acid in the presence of water to hydrolyze the ether linkage.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂/Pd-C) could cleave the benzylic ether bond.[11]
Due to the lack of specific literature protocols for this application, further investigation would be required to establish optimal reaction conditions and the stability of the putative protecting group to various reagents.
Logical Relationship Diagram for Protecting Group Strategy
Synthesis of Complex Molecules
Beyond its use in asymmetric hydrogenation to create a single chiral center, this compound and its derivatives can serve as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chiral molecules are of great importance.[1]
Application Notes:
-
Chiral Scaffolding: The chiral 1,2-diphenylpropane skeleton, obtained from the asymmetric hydrogenation of this compound, can be further elaborated to introduce additional functional groups and stereocenters. This makes it a valuable starting material for the synthesis of complex chiral ligands, natural products, and active pharmaceutical ingredients.
-
Derivatization for Biological Activity: The phenyl rings of this compound can be functionalized to create libraries of compounds for screening in drug discovery programs. For example, derivatives of 1,3-diphenylpropenone (chalcones), which share a similar structural motif, have been synthesized and evaluated for their biological activities.
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not abundant in the literature, its role as a benchmark substrate for developing asymmetric methods underscores its importance in providing access to chiral synthons. The principles learned from the reactions of this compound can be applied to more complex substrates in drug development and materials science.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis of 1,2-Diphenylpropene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic analysis of 1,2-diphenylpropene (B188750), a key aromatic alkene of interest in organic synthesis and medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented, along with an analysis of the expected spectral data. This guide is intended to serve as a practical resource for the characterization and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| 6.85 | Singlet | 1H | Vinylic proton (=CH) |
| 2.20 | Singlet | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.8 | Quaternary aromatic carbon |
| 138.0 | Quaternary aromatic carbon |
| 136.2 | Quaternary vinylic carbon |
| 129.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 128.1 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.9 | Vinylic CH |
| 21.5 | Methyl carbon (-CH₃) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Key FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 2920 | Weak | Aliphatic C-H stretch (methyl) |
| 1600, 1490, 1440 | Strong | Aromatic C=C skeletal vibrations |
| 1650 | Medium | Alkene C=C stretch |
| 760, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Fragmentation Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 179 | 80 | [M - CH₃]⁺ |
| 178 | 60 | [M - CH₄]⁺ |
| 115 | 50 | [C₉H₇]⁺ (indenyl cation) |
| 91 | 40 | [C₇H₇]⁺ (tropylium cation) |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) internal standard
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Add a small drop of TMS as an internal standard.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment.
-
Acquire the ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Identify the chemical shifts of the carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
FTIR spectrometer with a KBr pellet press
-
Agate mortar and pestle
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the this compound sample into an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background and converting to absorbance or transmittance.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Vials with septa
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent.
-
Transfer the solution to a GC vial and seal it with a septum cap.
-
-
GC-MS Analysis:
-
Set the GC parameters, including the injection volume, injector temperature, column type, and temperature program. A typical program might start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Set the MS parameters, including the ionization mode (Electron Ionization), ionization energy (70 eV), and mass range to be scanned (e.g., m/z 40-300).
-
Inject the sample into the GC-MS system.
-
The sample will be separated by the GC column and then introduced into the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural confirmation.
Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes from carbonyl compounds.[1][2][3] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide.[1][3] The reaction's versatility and high regioselectivity in placing the double bond make it an invaluable tool for synthesizing a wide array of alkene-containing molecules, including various stilbene (B7821643) derivatives.[1][2] Stilbenes, which are diarylethenes, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[4]
This document provides a detailed protocol for the synthesis of trans-stilbene (B89595), a common stilbene derivative, using the Wittig reaction between benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride. The initial reaction typically produces a mixture of (E)- and (Z)-stilbene isomers, with subsequent isomerization to the more thermodynamically stable trans-isomer.[1][5]
Reaction Mechanism and Workflow
The general mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde or ketone. This forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to produce the desired alkene and triphenylphosphine oxide.[1]
Below is a diagram illustrating the experimental workflow for the synthesis of trans-stilbene.
Caption: Experimental workflow for the synthesis of trans-stilbene.
Experimental Protocol: Synthesis of trans-Stilbene
This protocol details the synthesis of trans-stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| Benzyltriphenylphosphonium chloride | 388.88 | 9.77 | 3.8 g |
| Benzaldehyde | 106.12 | 9.8 | 1.0 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 10 mL |
| Sodium Hydroxide (B78521) (50% aq. solution) | 40.00 | 125 | 5.0 g NaOH in 5 mL H₂O |
| Iodine (I₂) | 253.81 | 0.2955 | 0.075 g |
| 95% Ethanol | 46.07 | - | ~10-12 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Saturated aq. Sodium Bisulfite | - | - | 15 mL |
| Water (H₂O) | 18.02 | - | As needed |
Procedure
Part A: Wittig Reaction
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[1]
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[1] The strong base deprotonates the phosphonium (B103445) salt to form the phosphorus ylide, which then reacts with benzaldehyde.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Workup and Extraction
-
Cooling and Transfer: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.[1][5]
-
Extraction:
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1][5]
Part C: Isomerization and Purification
-
Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add 0.2955 mmol of iodine. Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[1][5]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.[1]
-
Recrystallization: Purify the crude product by recrystallizing from approximately 10-12 mL of hot 95% ethanol.[1][6]
-
Isolation: Cool the solution slowly to room temperature and then in an ice-water bath for 15-20 minutes to induce crystallization.[1][5] Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[1]
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point (expected: 123-125 °C) and spectroscopic methods (¹H NMR, IR).[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation or inactive reagents. | Ensure the base is sufficiently strong and added appropriately. Check the purity of the starting materials. |
| Complex product mixture | Side reactions due to elevated temperatures. | Maintain the recommended reaction temperature and monitor the reaction progress closely. |
| Difficulty in separating from triphenylphosphine oxide | Similar polarities of the product and by-product. | Optimize the eluent system for column chromatography if recrystallization is insufficient. Multiple recrystallizations may be necessary.[4] |
Concluding Remarks
The Wittig reaction remains a cornerstone of modern organic synthesis for the preparation of stilbene derivatives. The protocol provided herein offers a reliable and detailed procedure for the synthesis of trans-stilbene, which can be adapted for the synthesis of other derivatives. For more complex or substituted stilbenes, optimization of reaction conditions, such as the choice of base and solvent, may be necessary to achieve desired yields and stereoselectivity.[7][8] Researchers are encouraged to consult the cited literature for further details and variations of this versatile reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 7. "Optimizing Synthetic Routes to (E)- and (Z)- Stilbenes via Mechanistic" by Amanda Marchi [digitalcommons.otterbein.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Diphenylpropene and Structurally Related Precursors in Pharmaceutical Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-Diphenylpropene, also known as α-methylstilbene, is a versatile chemical intermediate.[1][2] Its unique structure, featuring a propenyl backbone with two phenyl substituents, makes it a valuable building block in organic synthesis for creating more complex molecules.[1] While not always a direct starting material, its structural motif is found in several classes of biologically active compounds, including stilbenes and their derivatives, which have garnered significant interest in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical compounds using precursors structurally related to this compound, such as stilbenes and chalcones, and for the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202).
Application Note 1: Stilbene (B7821643) Derivatives as Scaffolds for Bioactive Compounds
The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a fundamental structure in numerous natural and synthetic compounds with significant biological activities.[3] Natural stilbenoids like resveratrol (B1683913) have been extensively studied for their potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[3][4] The core structure of stilbenes can be readily modified, allowing for the synthesis of a wide array of derivatives with enhanced or novel pharmacological profiles.[4] The concept of bioisosterism is often applied to stilbene analogs, where the C=C double bond is replaced with groups like C=N or N=N to create compounds with potentially superior biological activities.[5]
Table 1: Biological Activities of Representative Stilbene Derivatives
| Compound | Key Biological Activities | Therapeutic Potential |
| Resveratrol | Antioxidant, Anti-inflammatory, Cardioprotective, Chemopreventive | Cancer, Cardiovascular diseases, Neurodegenerative diseases[3] |
| Pterostilbene | Antineoplastic, Anti-inflammatory, Antioxidant | Cancer, Inflammatory conditions[3] |
| Combretastatin A-4 | Antitumor, Antiangiogenic | Cancer[3] |
| Aza-stilbenes | Antioxidant, Radical scavenging | Oxidative stress-related diseases[5] |
Experimental Protocol: General Synthesis of Stilbene Derivatives via Perkin Reaction
This protocol describes a general method for the synthesis of stilbene derivatives, specifically aryl cinnamic acids, through the Perkin reaction, which can be further converted to stilbenes.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Phenylacetic acid derivative
-
Acetic anhydride (B1165640)
-
Sodium carbonate solution (10%)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1 equivalent), the phenylacetic acid derivative (1 equivalent), and acetic anhydride (3 equivalents).
-
Addition of Base: Slowly add triethylamine (1.5 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a 10% aqueous solution of sodium carbonate. Heat the resulting mixture at 90°C for 1 hour to hydrolyze the intermediate.
-
Purification: Cool the mixture and filter to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude aryl cinnamic acid.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified aryl cinnamic acid. This can then be subjected to decarboxylation to yield the corresponding stilbene.
Caption: General workflow for the synthesis of stilbene precursors.
Application Note 2: Synthesis of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM)
Tamoxifen is a non-steroidal SERM used in the treatment and prevention of estrogen receptor-positive breast cancer.[6] Its structure is based on a triphenylethylene (B188826) core. While not directly synthesized from this compound, the synthetic strategies employed to create its tetrasubstituted double bond are relevant to the chemistry of diphenylalkenes. One efficient method involves the carbolithiation of a diphenylacetylene (B1204595) derivative followed by a palladium-catalyzed cross-coupling reaction.[7]
Table 2: Key Reagents in an Atom-Efficient Tamoxifen Synthesis
| Reagent | Role |
| Diphenylacetylene | Starting material for the stilbene core |
| n-Butyllithium | Carbolithiation agent to form the alkenyllithium intermediate |
| 1-Bromo-4-(2-(dimethylamino)ethoxy)benzene | Provides the side chain with the aminoethoxy group |
| Palladium nanoparticle-based catalyst | Catalyzes the cross-coupling reaction[7] |
| Tetrahydrofuran (B95107) (THF) | Anhydrous solvent |
Experimental Protocol: Two-Step Synthesis of Tamoxifen
This protocol outlines a highly atom-efficient synthesis of Tamoxifen.[7][8]
Materials:
-
Diphenylacetylene
-
n-Butyllithium (in hexanes)
-
1-Bromo-4-(2-(dimethylamino)ethoxy)benzene
-
Palladium(0) catalyst (e.g., Pd(P(t-Bu)3)2)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and oven-dried glassware
-
Magnetic stirrer
-
Syringes for transfer of air-sensitive reagents
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Carbolithiation:
-
Under an inert nitrogen atmosphere, dissolve diphenylacetylene (1 equivalent) in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0°C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours to ensure the formation of the alkenyllithium intermediate.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a separate Schlenk flask, add the palladium catalyst (e.g., 2 mol%).
-
Add a solution of 1-bromo-4-(2-(dimethylamino)ethoxy)benzene (1.2 equivalents) in anhydrous THF.
-
Transfer the previously prepared alkenyllithium solution to this flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tamoxifen.
-
Caption: A two-step synthetic pathway for Tamoxifen.
Application Note 3: Chalcone (B49325) Derivatives as Precursors for Anti-inflammatory Agents
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural products that serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[9] They possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] Recently, chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases.[11][12]
Table 3: Structure-Activity Relationship of Chalcone Derivatives as NLRP3 Inflammasome Inhibitors
| Compound ID | Modifications | IC50 (µM) in BMDM cells |
| F14 | Hydroxyl and methoxy (B1213986) substitutions on phenyl rings | 0.74[11][12] |
| W2 | Methoxy group at the para position of ring A | Significantly enhanced activity[11] |
| W8 | Methyl group at ortho-para positions of ring A | Significantly enhanced activity[11] |
| F2, F3, F7, F15 | Ortho or meta hydroxyl groups on ring B | Substantial increase in activity[11] |
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.
Materials:
-
Substituted acetophenone (B1666503)
-
Substituted benzaldehyde (B42025)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20%)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Solution: Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask with stirring.
-
Cooling: Cool the solution in an ice bath to approximately 0-5°C.
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled mixture while stirring vigorously. Maintain the temperature below 10°C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours. The formation of a precipitate indicates product formation.
-
Isolation: Collect the crude chalcone product by vacuum filtration.
-
Washing: Wash the precipitate with cold water until the washings are neutral to litmus (B1172312) paper to remove excess NaOH.
-
Drying and Recrystallization: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
References
- 1. This compound | 779-51-1 | Benchchem [benchchem.com]
- 2. This compound | C15H14 | CID 1549166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol | MDPI [mdpi.com]
- 6. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemical Isomerization of 1,2-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and analysis of the photochemical isomerization of 1,2-diphenylpropene (B188750). This process, involving the conversion between its (Z)- and (E)-isomers upon photoirradiation, is a fundamental example of a photochemical reaction with applications in the development of photoswitchable molecules and materials.
Introduction
The photochemical isomerization of alkenes, such as this compound, is a light-induced process that converts one geometric isomer into another.[1] This reversible or irreversible transformation is initiated by the absorption of a photon, leading to an excited state where rotation around the carbon-carbon double bond becomes possible.[1][2] The ratio of the isomers at equilibrium, known as the photostationary state, is dependent on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.[1] Understanding and controlling this process is crucial for the design of molecular switches, photopharmacology, and advanced materials.
Signaling Pathways and Experimental Workflow
The photochemical isomerization of this compound is initiated by the absorption of a photon, promoting the molecule to an excited singlet state (S₁). In this excited state, the energy barrier for rotation around the central C=C bond is significantly lower than in the ground state (S₀). The molecule then undergoes a rotation to a twisted intermediate state, from which it can relax back to the ground state as either the cis (Z) or trans (E) isomer.[2]
References
Application Notes and Protocols for the Use of 1,2-Diphenylpropene in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them highly valuable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of conjugated polymers can be finely tuned by modifying the chemical structure of the monomer units.
1,2-Diphenylpropene (B188750), also known as α-methylstilbene, is an aromatic alkene that presents an interesting, albeit sterically hindered, building block for conjugated polymers. The presence of two phenyl groups and a vinyl moiety suggests its potential for incorporation into polymer backbones through various polymerization techniques. This document provides detailed application notes and protocols for two primary strategies for utilizing this compound in the synthesis of conjugated polymers: a hypothetical living anionic polymerization and a more practical palladium-catalyzed polycondensation approach.
Strategy 1: Living Anionic Polymerization of this compound (Hypothetical Protocol)
Living anionic polymerization offers precise control over molecular weight and results in polymers with a very narrow molecular weight distribution (low polydispersity index, PDI). This method is well-suited for vinyl monomers like styrene, where the phenyl group can stabilize the propagating carbanionic center. While the direct anionic polymerization of this compound is not widely reported, likely due to significant steric hindrance from the two phenyl groups and the α-methyl group, a theoretical protocol can be extrapolated from procedures for structurally similar, sterically hindered monomers like α-methylstyrene. The polymerization of α-methylstyrene is known to be a reversible process with a low ceiling temperature, a factor that would also be critical in the polymerization of this compound.
Experimental Protocol: Living Anionic Polymerization
Objective: To synthesize poly(this compound) with a controlled molecular weight and low PDI.
Materials:
-
This compound (Monomer), freshly distilled from CaH₂.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Methanol (B129727), anhydrous.
-
Argon or Nitrogen gas (high purity).
-
Standard Schlenk line and glassware.
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and oven-dried at 120°C overnight, then assembled hot and allowed to cool under a high-purity inert gas atmosphere.
-
Solvent and Monomer Preparation: Transfer the required volume of anhydrous THF into a flame-dried, argon-purged reaction flask equipped with a magnetic stirrer. Cool the flask to -78°C using a dry ice/acetone bath.
-
Monomer Addition: Inject the purified this compound monomer into the cold THF.
-
Initiation: While stirring vigorously, rapidly inject the calculated amount of sec-BuLi initiator. An immediate color change to deep red is expected, indicating the formation of the living carbanion. The ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: Maintain the reaction at -78°C. The polymerization of sterically hindered monomers like this is expected to be slow. The reaction progress can be monitored by taking aliquots for analysis (e.g., GPC), but this is often impractical. A typical reaction time of 1-4 hours is suggested.
-
Termination: To quench the "living" polymer chains, add a small amount of degassed, anhydrous methanol to the reaction mixture. The characteristic red color of the living anions should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Data Presentation: Hypothetical Polymer Properties
The following table presents hypothetical data for poly(this compound) synthesized via living anionic polymerization, based on typical results for anionically polymerized α-methylstyrene.
| Sample ID | [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Measured Mn ( g/mol ) | PDI (Mw/Mn) |
| P1 | 50 | 9,700 | 9,500 | 1.05 |
| P2 | 100 | 19,400 | 18,900 | 1.06 |
| P3 | 200 | 38,800 | 37,500 | 1.08 |
Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index.
Visualization: Anionic Polymerization Workflow
Application Notes and Protocols: 1,2-Diphenylpropene as a Model Compound for Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylpropene (B188750), a substituted stilbene (B7821643) derivative, serves as an invaluable model compound for elucidating a variety of reaction mechanisms in organic chemistry. Its structural features, including the phenyl groups and the trisubstituted double bond, allow for the investigation of stereoisomerism, reaction intermediates, and the influence of electronic and steric effects on reaction pathways. This document provides detailed application notes and protocols for the use of this compound in studying cationic polymerization and photochemical isomerization, two key areas where it has proven to be an effective mechanistic probe.
Physicochemical Properties and Data
A summary of the key physicochemical properties of (E)-1,2-diphenylpropene is provided below. This data is essential for its proper handling, characterization, and use in quantitative studies.
| Property | Value | Reference |
| IUPAC Name | [(E)-1-phenylprop-1-en-2-yl]benzene | [1] |
| Molecular Formula | C₁₅H₁₄ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Melting Point | 81-83 °C | [2] |
| Boiling Point | 282.5 °C at 760 mmHg | [2] |
| Refractive Index | 1.612 | [2] |
Application 1: Cationic Polymerization Initiation Studies
This compound is an excellent model monomer for studying the initiation and propagation steps of cationic polymerization. The presence of the phenyl groups stabilizes the resulting carbocation intermediate, facilitating mechanistic investigations. Unlike terminal alkenes that readily polymerize to high molecular weight polymers, this compound's steric hindrance around the double bond often leads to the formation of dimers and oligomers, allowing for a more detailed analysis of the initial steps of polymerization.
Experimental Protocol: Cationic Oligomerization of this compound
This protocol describes a general procedure for the cationic oligomerization of this compound initiated by a Lewis acid.
Materials:
-
(E)-1,2-Diphenylpropene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or a similar Lewis acid initiator
-
Methanol (MeOH)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve 1.0 g of (E)-1,2-diphenylpropene in 20 mL of anhydrous dichloromethane.
-
Initiation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the Lewis acid initiator (e.g., 0.1 mL of BF₃·OEt₂ in 5 mL of anhydrous dichloromethane) dropwise to the stirred solution of this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of new, lower Rf spots corresponding to the oligomeric products.
-
Quenching: After the reaction is complete (typically 1-2 hours), quench the reaction by adding 5 mL of methanol.
-
Workup: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting oligomers by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine their structure and degree of oligomerization.
Expected Data and Analysis
The analysis of the oligomeric products provides insight into the regioselectivity and stereoselectivity of the cationic polymerization process. The relative yields of different oligomers can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Product | Expected Molecular Weight ( g/mol ) | Analytical Techniques |
| Dimer | 388.54 | GC-MS, ¹H NMR, ¹³C NMR |
| Trimer | 582.81 | GPC, ¹H NMR, ¹³C NMR |
| Tetramer | 777.08 | GPC, ¹H NMR |
Reaction Mechanism Workflow
Caption: Workflow for the cationic oligomerization of this compound.
Application 2: Photochemical E/Z Isomerization Studies
The E (trans) and Z (cis) isomers of this compound can be interconverted upon irradiation with ultraviolet (UV) light. This photoisomerization process is a classic example of a photochemical reaction that proceeds through excited electronic states. Studying the kinetics and quantum yield of this isomerization provides fundamental insights into photochemical reaction mechanisms.
Experimental Protocol: Photochemical Isomerization of (E)-1,2-Diphenylpropene
This protocol outlines a method for the photochemical isomerization of the (E)-isomer of this compound to the (Z)-isomer and for monitoring the reaction kinetics.
Materials:
-
(E)-1,2-Diphenylpropene
-
Hexane or Cyclohexane (spectroscopic grade)
-
UV lamp (e.g., medium-pressure mercury lamp with a filter for a specific wavelength, e.g., 313 nm)
-
Quartz cuvettes or reaction vessel
-
UV-Vis spectrophotometer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a dilute solution of (E)-1,2-diphenylpropene in hexane (e.g., 1 x 10⁻⁴ M).
-
Irradiation: Place the solution in a quartz cuvette or reaction vessel and irradiate with the UV lamp while stirring. Maintain a constant temperature using a water bath if necessary.
-
Kinetic Monitoring: At regular time intervals, withdraw a small aliquot of the solution and analyze it using a UV-Vis spectrophotometer to monitor the change in absorbance at a wavelength where the E and Z isomers have different extinction coefficients. Alternatively, use GC or HPLC to determine the relative concentrations of the E and Z isomers.
-
Photostationary State: Continue the irradiation until the composition of the E/Z mixture becomes constant, indicating that the photostationary state has been reached.
-
Data Analysis: Plot the concentration of the (E)-isomer versus time. From this data, the initial rate of isomerization and the quantum yield of the reaction can be determined.
Quantitative Data Analysis
The quantum yield (Φ) of the E-to-Z isomerization can be determined using a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source. The progress of the reaction can be followed by monitoring the disappearance of the E-isomer and the appearance of the Z-isomer using GC or HPLC.
| Parameter | Method of Determination | Typical Expected Value |
| Isomerization Rate Constant (k) | Kinetic analysis of concentration vs. time data | Dependent on light intensity and wavelength |
| Quantum Yield (ΦE→Z) | Chemical actinometry and kinetic data | Varies with solvent and wavelength |
| Photostationary State (PSS) Ratio ([Z]/[E]) | GC or HPLC analysis at PSS | Dependent on the absorption spectra and quantum yields of both isomers |
Signaling Pathway Diagram
Caption: Energy pathway for the photoisomerization of this compound.
Conclusion
This compound is a highly effective model compound for investigating complex reaction mechanisms. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of cationic polymerization and photochemical reactions. The ability to systematically vary reaction conditions and analyze the resulting products and kinetics allows for a deep and quantitative understanding of the underlying chemical principles. These studies are not only of fundamental academic interest but also have implications for the development of new polymerization processes and photoswitchable materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diphenylpropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,2-diphenylpropene (B188750) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common laboratory methods for synthesizing this compound are the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphorus ylide with a ketone (in this case, 1-phenyl-1-propanone or deoxybenzoin), while the Grignard reaction typically employs the addition of an organomagnesium halide (like ethylmagnesium bromide) to a ketone (such as benzophenone), followed by dehydration of the resulting alcohol.
Q2: Which synthetic route generally provides a higher yield of this compound?
Both the Wittig and Grignard reactions can be optimized to provide good yields. However, the Grignard reaction followed by dehydration can sometimes be higher yielding if the reaction conditions are strictly controlled to avoid side reactions. The Wittig reaction, especially when performed under phase-transfer catalysis (PTC) conditions, can also be very efficient and may offer better control over the formation of the double bond.
Q3: What are the most common side products in the synthesis of this compound?
In the Wittig synthesis, the most common byproduct is triphenylphosphine (B44618) oxide, which can be challenging to remove from the final product. For the Grignard reaction, potential side products include biphenyl (B1667301) (from the coupling of the Grignard reagent with unreacted aryl halide) and the unreacted tertiary alcohol if the dehydration step is incomplete.
Q4: How can I effectively purify the final this compound product?
Purification of this compound typically involves column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is generally effective. Recrystallization can also be used if the product is a solid and a suitable solvent system is identified.
Troubleshooting Guides
The Wittig Reaction
Problem: Low or no yield of this compound.
| Possible Cause | Solution | Citation |
| Incomplete ylide formation | Ensure a sufficiently strong and fresh base is used (e.g., n-butyllithium, sodium hydride). The reaction should be conducted under strictly anhydrous conditions. | |
| Ylide instability | Generate the ylide in situ in the presence of the ketone. This can be achieved by adding the phosphonium (B103445) salt in portions to a mixture of the ketone and the base. | |
| Steric hindrance | If using a sterically hindered ketone, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it often provides better yields in such cases. | |
| Moisture or air sensitivity | Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem: Difficulty in removing triphenylphosphine oxide byproduct.
| Possible Cause | Solution | Citation |
| Similar polarity to the product | Purify the crude product using column chromatography with a carefully selected eluent system. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be effective. | |
| High boiling point of byproduct | Avoid distillation as a primary purification method if the product has a similar boiling point. |
The Grignard Reaction
Problem: The Grignard reaction fails to initiate.
| Possible Cause | Solution | Citation |
| Passivated magnesium surface | Activate the magnesium turnings by crushing them with a mortar and pestle to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also initiate the reaction. | |
| Presence of moisture | Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be performed under an inert atmosphere. |
Problem: Low yield of the tertiary alcohol intermediate.
| Possible Cause | Solution | Citation |
| Wurtz-Fittig coupling | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize the formation of biphenyl byproduct. | |
| Incomplete reaction | Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time. The Grignard reagent should be used immediately after its preparation for best results. | |
| Enolization of the ketone | If using a sterically hindered ketone, the Grignard reagent may act as a base. Perform the reaction at a lower temperature to favor nucleophilic addition. |
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of various parameters on the reaction yield.
Table 1: Effect of Solvent and Base on Wittig Reaction Yield under Phase-Transfer Catalysis (PTC)
| Solvent | Base | Yield (%) | Z/E Ratio | Citation |
| Dichloromethane | K₂CO₃ | 50 | 50:50 | |
| Toluene | K₂CO₃ | 81 | 81:19 | |
| Water | K₂CO₃ | 27 | 27:73 |
Table 2: Grignard Reaction Yield for a Structurally Similar Alcohol
| Reactants | Product | Yield (%) | Citation |
| 2-phenylpropionaldehyde and phenylmagnesium bromide | 1,2-diphenyl-1-propanol | 94 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from benzyltriphenylphosphonium (B107652) chloride and 1-phenyl-1-propanone.
Materials:
-
Benzyltriphenylphosphonium chloride
-
1-Phenyl-1-propanone (Propiophenone)
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise or n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which a characteristic orange-red color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-phenyl-1-propanone (1 equivalent) in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol outlines the synthesis of this compound from benzophenone (B1666685) and ethylmagnesium bromide, followed by dehydration of the intermediate alcohol.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzophenone
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Assemble the apparatus and flush with an inert gas. Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary. After initiation, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: After removing the solvent under reduced pressure, dissolve the crude tertiary alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the alcohol is consumed.
-
Purification: Cool the reaction mixture and wash with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
common side products in the synthesis of 1,2-diphenylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2-diphenylpropene (B188750). The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in the laboratory.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Grignard Reaction Route
The synthesis of this compound via a Grignard reaction, for instance, the reaction of benzylmagnesium chloride with acetophenone (B1666503), can be prone to side reactions and yield issues.
Problem: Low or no yield of this compound.
| Possible Cause | Solution |
| Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent. | Activate the magnesium by crushing the turnings to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. |
| Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by water. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reaction with Alkyl Halide: The Grignard reagent can react with the starting alkyl halide (Wurtz coupling) to form a homocoupled product (e.g., bibenzyl from benzyl (B1604629) chloride). | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Problem: Significant amount of biphenyl (B1667301) side product.
| Possible Cause | Solution |
| Reaction of Grignard Reagent with Aryl Halide: Phenylmagnesium bromide, if used, can react with unreacted bromobenzene (B47551). | Add the bromobenzene dropwise to the magnesium to keep its concentration low. Higher temperatures can also favor this side reaction, so maintain appropriate temperature control. |
| Purification Challenge: Biphenyl can be difficult to separate from the desired product due to similar polarities. | Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography. A mixed solvent system (e.g., ether/ligroin) can also be effective. |
Wittig Reaction Route
The Wittig reaction provides a versatile method for alkene synthesis. To synthesize this compound, one could react benzyltriphenylphosphonium (B107652) chloride with acetophenone.
Problem: Low yield of this compound.
| Possible Cause | Solution |
| Inefficient Ylide Formation: The phosphonium (B103445) salt may not be fully deprotonated to form the ylide. | Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to ensure complete ylide formation. The choice of solvent can also be critical; THF is a common choice. |
| Steric Hindrance: Sterically hindered ketones react more slowly in the Wittig reaction. | While acetophenone is not excessively hindered, prolonged reaction times or slightly elevated temperatures may be necessary to improve conversion. |
Problem: Difficulty in removing triphenylphosphine (B44618) oxide byproduct.
| Possible Cause | Solution |
| High Polarity and Solubility of Byproduct: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. | Several methods can be employed for its removal: • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture. • Column Chromatography: This is a very effective method for separation. • Precipitation with ZnCl₂: Formation of an insoluble complex with zinc chloride in polar solvents can facilitate its removal by filtration.[1] • Extraction: In some cases, careful selection of extraction solvents can help in the separation. |
Problem: Undesired E/Z isomer ratio.
| Possible Cause | Solution |
| Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. | • Non-stabilized ylides (e.g., from alkyl halides) generally favor the formation of the (Z)-alkene.[2] • Stabilized ylides (containing electron-withdrawing groups) predominantly yield the (E)-alkene.[2] • Semi-stabilized ylides (e.g., from benzyl halides) often give mixtures of (E) and (Z) isomers.[2] To influence the ratio, reaction conditions such as the solvent and the presence of salts can be modified. For instance, performing the reaction in DMF with lithium iodide can increase the selectivity for the (Z)-isomer.[2] |
Dehydration of 1,2-Diphenyl-1-propanol Route
Acid-catalyzed dehydration of the corresponding alcohol is a direct route to this compound.
Problem: Formation of multiple alkene isomers.
| Possible Cause | Solution |
| Carbocation Rearrangements: The E1 mechanism for the dehydration of tertiary alcohols proceeds through a carbocation intermediate, which can be prone to rearrangement to form a more stable carbocation, leading to different alkene products. | While the tertiary benzylic carbocation formed from 1,2-diphenyl-1-propanol is relatively stable, using a milder dehydrating agent or lower temperatures might minimize rearrangements. |
| Non-regioselective Elimination: Abstraction of a proton from different adjacent carbon atoms can lead to a mixture of regioisomers. | The use of specific catalysts can sometimes improve regioselectivity. |
Problem: Formation of an ether byproduct.
| Possible Cause | Solution |
| Intermolecular Reaction of the Alcohol: If the reaction temperature is too low, an intermolecular reaction between two alcohol molecules can occur to form an ether. | Ensure the reaction is heated to a sufficiently high temperature to favor the intramolecular elimination reaction that forms the alkene. |
Problem: Oxidation of the starting alcohol.
| Possible Cause | Solution |
| Presence of Oxidizing Agents: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, 1,2-diphenyl-1-propanone, especially in the presence of air or other oxidizing species.[3] | Perform the reaction under an inert atmosphere and use purified reagents to avoid contaminants that could act as oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard synthesis of this compound?
A1: The most common side product is a homocoupled product from the Grignard reagent, such as biphenyl if using phenylmagnesium bromide.[4] Another potential side reaction is the enolization of the ketone starting material by the Grignard reagent acting as a base.
Q2: How can I control the stereochemistry of the double bond in the Wittig synthesis of this compound?
A2: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide. For the synthesis of this compound, a semi-stabilized ylide is typically used, which often results in a mixture of (E) and (Z) isomers.[2] To favor the (Z)-isomer, salt-free conditions are generally preferred. Conversely, the Schlosser modification can be employed to favor the (E)-isomer.
Q3: What are the key experimental parameters to control during the acid-catalyzed dehydration of 1,2-diphenyl-1-propanol?
A3: The key parameters are temperature and the choice of acid catalyst. The temperature needs to be high enough to favor elimination over intermolecular ether formation. The strength of the acid can influence the reaction rate and the potential for side reactions. Concentrated sulfuric acid or phosphoric acid are commonly used.
Q4: How can I purify this compound from the triphenylphosphine oxide byproduct of a Wittig reaction?
A4: Triphenylphosphine oxide can be challenging to remove. Common purification techniques include column chromatography on silica (B1680970) gel, crystallization, or precipitation of a triphenylphosphine oxide-metal salt complex (e.g., with ZnCl₂).[1]
Q5: My Grignard reaction for the synthesis of this compound is not starting. What should I do?
A5: Initiation problems in Grignard reactions are common. You can try the following:
-
Ensure all reagents and glassware are scrupulously dry.
-
Activate the magnesium turnings by gently crushing them or adding a small crystal of iodine.
-
A small amount of 1,2-dibromoethane (B42909) can also be used as an initiator.
-
Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction, but be cautious as the reaction is exothermic.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of alkenes using the discussed methods. Note that specific yields and isomer ratios for this compound may vary depending on the exact reaction conditions.
Table 1: Representative Yields and Side Product Ratios in Grignard Reactions
| Grignard Reagent | Electrophile | Desired Product | Typical Yield (%) | Major Side Product | Reference |
| Phenylmagnesium Bromide | Acetophenone | 1,1-Diphenylethanol | 70-85 | Biphenyl | |
| Benzylmagnesium Chloride | Acetophenone | 1,2-Diphenyl-2-propanol | 60-80 | Bibenzyl | General Knowledge |
Table 2: Representative E/Z Ratios in Wittig Reactions
| Ylide Type | Aldehyde/Ketone | Solvent | Additive | E/Z Ratio | Reference |
| Non-stabilized | Benzaldehyde | THF | None | ~10:90 | [2] |
| Stabilized | Benzaldehyde | THF | None | >95:5 | [2] |
| Semi-stabilized | Benzaldehyde | THF | None | Mixture (variable) | [2] |
| Non-stabilized | Benzaldehyde | DMF | LiI | <5:95 | [2] |
Experimental Protocols
Key Experiment: Wittig Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from benzyltriphenylphosphonium chloride and acetophenone.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-butyllithium
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetophenone
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add one equivalent of a strong base (e.g., NaH or n-butyllithium).
-
Allow the mixture to stir at room temperature for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of one equivalent of acetophenone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Visualizations
Logical Workflow for Troubleshooting a Failed Grignard Reaction
Caption: Troubleshooting workflow for a low-yielding Grignard reaction.
Decision Pathway for Wittig Reaction Stereoselectivity
Caption: Decision guide for controlling stereoselectivity in the Wittig reaction.
Relationship Between Dehydration Reaction Conditions and Products
Caption: Influence of temperature on product distribution in alcohol dehydration.
References
Technical Support Center: Purification of 1,2-Diphenylpropene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2-diphenylpropene (B188750) via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) well at elevated temperatures but poorly at room temperature. For this compound, which is a nonpolar aromatic hydrocarbon, common choices include lower alcohols like ethanol (B145695) and methanol, as well as nonpolar solvents such as hexane (B92381) and toluene. Ethanol is often a good starting point due to its favorable solubility profile for many stilbene-type compounds, being a good solvent when hot and a poor solvent when cold.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. To achieve this, add the solvent in small portions to the solid in an Erlenmeyer flask while heating and swirling. Continue adding solvent until the solid just dissolves. Using an excessive amount of solvent will result in a lower yield of purified crystals upon cooling.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a common indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp and well-defined melting point. For (E)-1,2-diphenylpropene, the reported melting point is around 81-83°C. If your value is significantly lower or spans a wide range, a further recrystallization step may be necessary.
Q4: What are the most common impurities in a this compound sample?
A4: Common impurities often depend on the synthetic route used to prepare the this compound. If synthesized via the dehydration of 1,2-diphenyl-2-propanol, potential impurities could include:
-
Unreacted 1,2-diphenyl-2-propanol: The starting alcohol may not have fully reacted.
-
Polymerized material: Alkenes, under acidic conditions, can sometimes polymerize.
-
Isomers: Depending on the reaction conditions, cis/trans isomers of this compound could be present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process was too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Oiling out occurs (a liquid layer separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. Significant impurities are present. | 1. Use a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. 3. Consider a preliminary purification step like column chromatography before recrystallization. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | 1. Colored impurities are present in the crude material. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Hexane | Sparingly Soluble | Moderately Soluble | Fair (may require larger volumes) |
| Toluene | Soluble | Very Soluble | Poor (may not crystallize well on cooling) |
| Water | Insoluble | Insoluble | Unsuitable |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests or the data in Table 1, select a suitable solvent (e.g., 95% ethanol).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Add a small amount of the chosen solvent (e.g., 10 mL of 95% ethanol) and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent in small portions until the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about the tip of a spatula) and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a piece of fluted filter paper by placing them on top of a flask containing a small amount of boiling solvent. Quickly filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a desiccator.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery. Measure the melting point of the purified this compound to assess its purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
troubleshooting low conversion in the Wittig synthesis of stilbenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the Wittig synthesis of stilbenes.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction for stilbene (B7821643) synthesis is resulting in a very low yield. What are the common causes?
Low yields in the Wittig synthesis of stilbenes can stem from several factors:
-
Incomplete Ylide Formation: The base used may not be strong enough to completely deprotonate the phosphonium (B103445) salt. It is crucial to use a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions.
-
Ylide Instability: Non-stabilized ylides can be unstable and prone to decomposition. Generating the ylide in situ in the presence of the aldehyde can mitigate this issue. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.
-
Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Steric Hindrance: Bulky aldehydes, ketones, or phosphonium ylides can sterically hinder the reaction, leading to low yields and poor (E)-selectivity. For sterically hindered substrates, forcing conditions may be required, but this can also lead to low yields (around 5%). The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative in such cases.
-
Poor Mixing in Biphasic Systems: If using a two-phase system (e.g., with aqueous NaOH), vigorous stirring is critical to maximize the interfacial area and facilitate the reaction.[1]
-
Aldehyde Quality: The purity of the aldehyde is important. Impurities like carboxylic acids will be quenched by the ylide, reducing the yield.
Q2: I am observing a mixture of E and Z isomers of stilbene. How can I control the stereoselectivity?
The E/Z selectivity of the Wittig reaction is influenced by the nature of the ylide, the solvent, and the presence of salts.
-
Ylide Type:
-
Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-isomer.[2]
-
Non-stabilized ylides (containing an alkyl group) typically favor the (Z)-isomer.
-
Semi-stabilized ylides (containing an aryl substituent) often give a mixture of E/Z isomers.
-
-
Solvent Effects: The polarity of the solvent can influence the E/Z ratio. For semi-stabilized ylides, increasing the solvent polarity can sometimes increase the proportion of the Z-isomer.[3]
-
Additives: The presence of lithium salts can affect the stereochemical outcome. For instance, performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can lead to almost exclusively the Z-isomer.
-
Schlosser Modification: To obtain the E-alkene from a reaction that primarily yields the Z-isomer, the Schlosser modification can be employed. This involves converting the intermediate erythro betaine (B1666868) to the threo betaine using phenyllithium (B1222949) at low temperature.[4]
Q3: My Wittig reaction is sluggish and not going to completion. What can I do to optimize the reaction conditions?
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to enhance stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Selection: The choice and freshness of the base are critical. Strong bases like n-BuLi or NaH are often necessary for complete ylide formation. If you are using a solid base like potassium tert-butoxide, ensure it is fresh and dry.
-
Order of Addition: For unstable ylides, it is often beneficial to add the phosphonium salt portion-wise to a mixture of the aldehyde and the base. This maintains a low concentration of the reactive ylide and can improve yields.
Q4: I am struggling with the purification of my stilbene product from triphenylphosphine (B44618) oxide. What are the best practices?
The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions.
-
Crystallization: If the stilbene product is a solid, recrystallization is often an effective method for purification.
-
Column Chromatography: Silica gel column chromatography can be used to separate the stilbene from triphenylphosphine oxide.
-
Alternative Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative as its phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.
Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction for stilbene synthesis?
The HWE reaction is often preferred over the Wittig reaction in the following scenarios:
-
Synthesis of (E)-Stilbenes: The HWE reaction generally shows high selectivity for the thermodynamically more stable (E)-isomer.
-
Sterically Hindered Substrates: The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides, making them more effective for reactions involving sterically hindered aldehydes or ketones.
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, which simplifies the workup and purification process compared to the often difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[5]
Data Presentation
Table 1: Effect of Solvent on Z/E Ratio of Stilbene in a Wittig Reaction
| Solvent | Z/E Ratio |
| Toluene | 81/19 |
| Dichloromethane (B109758) (DCM) | 50/50 |
| Water | 27/73 |
Data sourced from a study on the Wittig olefination under Boden's conditions.[3]
Table 2: Isolated Yields of Substituted Stilbenes via Wittig Reaction
| Aldehyde Substituent | Phosphonium Salt Substituent | Product | E Isomer Yield (%) | Z Isomer Yield (%) |
| 4-H | 2-F | 4-fluoro-stilbene | 47 | 25 |
| 4-H | 2-Cl | 4-chloro-stilbene | 54 | 7 |
| 4-F | 2-Cl | 4-fluoro-2'-chloro-stilbene | 47 | 35 |
| 3-H | 2-F | 3-fluoro-stilbene | 51 | 30 |
| 3-H | 2-Cl | 3-chloro-stilbene | 52 | 34 |
Isolated yields without optimization.[6]
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Stilbene Synthesis
| Reaction | Typical Yield Range (%) | Predominant Isomer | Byproduct | Purification |
| Wittig | 40-90 | Z (with non-stabilized ylides) | Triphenylphosphine oxide | Often requires chromatography |
| HWE | 50-95 | E | Water-soluble phosphate ester | Simple aqueous extraction |
Experimental Protocols
Protocol 1: Synthesis of trans-Stilbene (B89595) via Wittig Reaction
This protocol outlines the synthesis of trans-stilbene from benzyltriphenylphosphonium (B107652) chloride and benzaldehyde (B42025) using a two-phase system.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Iodine
-
95% Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. Heat the mixture to a gentle reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.
-
Isomerization: Decant the dried dichloromethane solution into a separate flask. Add a small amount of iodine and irradiate the solution with a light source while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.
-
Isolation: Cool the solution to induce crystallization. Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow it to air dry.
Visualizations
Caption: The general mechanism of the Wittig reaction for stilbene synthesis.
Caption: A troubleshooting workflow for low conversion in Wittig synthesis.
References
overcoming carbocation rearrangement in Friedel-Crafts alkylation
Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during experimentation, with a specific focus on carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation yielded an isomer of the desired product. What is the likely cause?
A1: The most probable cause is carbocation rearrangement. During the reaction, the initial carbocation formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation via a hydride or methyl shift.[1][2][3] For instance, attempting to synthesize n-propylbenzene from 1-chloropropane (B146392) and benzene (B151609) will predominantly yield isopropylbenzene because the initial primary carbocation rearranges to a more stable secondary carbocation.[4][3]
Q2: How can I synthesize a straight-chain (primary) alkylbenzene without rearrangement?
A2: The most reliable method to synthesize a primary alkylbenzene and avoid carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][5][6] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1][5][7] The resulting aryl ketone can then be reduced to the desired straight-chain alkylbenzene using methods like the Wolff-Kishner or Clemmensen reduction.[6][8][9]
Q3: Are there any instances where Friedel-Crafts alkylation can be used without expecting rearrangement?
A3: Yes, rearrangement can be avoided if the alkylating agent forms a carbocation that is already the most stable possible isomer.[10] This is typically the case with:
-
Tertiary alkyl halides: For example, t-butyl chloride will form a stable tertiary carbocation that does not rearrange.[10]
-
Secondary alkyl halides where rearrangement would not lead to a more stable carbocation.
-
Alkylating agents that yield stabilized carbocations , such as benzylic or allylic halides.[8]
-
Methyl and ethyl halides , as the primary carbocations are too unstable to form and the reaction may proceed through an SN2-like mechanism.[7]
Q4: My reaction is giving a low yield. What are the common troubleshooting steps?
A4: Low yields in Friedel-Crafts reactions can be attributed to several factors:
-
Deactivated aromatic ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it too unreactive for the reaction to proceed efficiently.[1][11]
-
Catalyst inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.[11]
-
Insufficient catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, so a stoichiometric amount of the catalyst is often required.[8][11]
-
Sub-optimal temperature: Some reactions may require heating, while excessively high temperatures can lead to side reactions.[11][12]
Q5: I am observing the formation of multiple alkylated products (polyalkylation). How can I prevent this?
A5: Polyalkylation occurs because the initial alkyl product is more reactive than the starting material.[1][7] To minimize this side reaction, you can use a large excess of the aromatic substrate.[1] Alternatively, Friedel-Crafts acylation is not prone to polyacylation because the acyl group deactivates the aromatic ring towards further substitution.[1][5]
Troubleshooting Guides
Guide 1: Unexpected Product Isomer
This guide provides a logical workflow for troubleshooting the formation of an unexpected isomer in your Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for unexpected isomers.
Data Presentation
Table 1: Propensity of Alkyl Halides to Carbocation Rearrangement in Friedel-Crafts Alkylation
| Alkyl Halide Type | Example | Rearrangement Potential | Predominant Product with Benzene |
| Primary | 1-Chloropropane | High | Isopropylbenzene |
| Primary | 1-Chlorobutane | High | sec-Butylbenzene |
| Secondary | 2-Chlorobutane | Low (already secondary) | sec-Butylbenzene |
| Tertiary | t-Butyl chloride | Very Low | t-Butylbenzene |
| Benzylic | Benzyl chloride | Very Low | Diphenylmethane |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
Objective: To synthesize acetophenone (B1666503), avoiding carbocation rearrangement.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel), all oven-dried.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the flask.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
Once the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition of benzene, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude acetophenone.
-
Purify the product by distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of Acetophenone
Objective: To reduce acetophenone to ethylbenzene.
Materials:
-
Acetophenone
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine acetophenone (1.0 equivalent), hydrazine hydrate (2-3 equivalents), and diethylene glycol.
-
Add potassium hydroxide pellets (2-3 equivalents) to the mixture.
-
Heat the mixture to reflux (around 180-200°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield ethylbenzene.
Visualizations
Carbocation Rearrangement Mechanism
Caption: Mechanism of carbocation rearrangement.
Acylation-Reduction Workflow
Caption: Workflow for acylation-reduction synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
optimizing reaction conditions for the dehydration of 1,2-diphenylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the dehydration of 1,2-diphenylpropan-1-ol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis of 1,2-diphenylpropene.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of 1,2-diphenylpropan-1-ol in a question-and-answer format.
Q1: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
A1: Incomplete or slow reactions are typically due to issues with the catalyst, temperature, or starting material quality.
-
Insufficient Catalyst Activity:
-
Cause: The acid catalyst may be old, hydrated, or of insufficient concentration.
-
Solution: Use a fresh bottle of concentrated acid. For solid catalysts like p-toluenesulfonic acid, ensure it is anhydrous. Consider carefully increasing the molar ratio of the catalyst.
-
-
Low Reaction Temperature:
-
Cause: The dehydration of tertiary alcohols is an endothermic process and requires sufficient thermal energy.[1]
-
Solution: Ensure the reaction mixture is heated to the appropriate temperature. For acid-catalyzed dehydration of tertiary alcohols, temperatures typically range from 25°C to 80°C.[1] Monitor the temperature of the reaction mixture, not the heating mantle.
-
-
Poor Quality Starting Material:
-
Cause: The 1,2-diphenylpropan-1-ol may contain impurities that inhibit the reaction.
-
Solution: Assess the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the alcohol by recrystallization or column chromatography before use.
-
Q2: I am observing the formation of a significant amount of a high-boiling point byproduct. What is it and how can I avoid it?
A2: The most common high-boiling point byproduct in acid-catalyzed alcohol dehydration is an ether.
-
Cause: At lower temperatures, an intermolecular SN2 reaction between two alcohol molecules can compete with the E1 elimination, leading to the formation of a bis(1,2-diphenylpropyl) ether.[2]
-
Solution: Increase the reaction temperature to favor the elimination pathway. Dehydration to form alkenes is generally favored at higher temperatures, while ether formation is more prevalent at lower temperatures.[1]
Q3: The yield of my desired alkene is low, and I have a complex mixture of products. What could be the reason?
A3: Low yields of the target alkene with a complex product mixture can be a result of side reactions promoted by a strong acid catalyst or high temperatures.
-
Cause: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of various byproducts.[2] Rearrangement of the carbocation intermediate, although less likely for this specific substrate due to the stability of the tertiary benzylic carbocation, can also lead to isomeric alkene byproducts.
-
Solution:
-
Switch to a Milder Catalyst: Consider using concentrated phosphoric acid or p-toluenesulfonic acid, which are less oxidizing than sulfuric acid.[2]
-
Optimize Temperature: While higher temperatures favor elimination, excessively high temperatures can lead to degradation. Experiment with a temperature range to find the optimal balance between reaction rate and selectivity.
-
Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
Q4: My final product is a mixture of (E) and (Z) isomers. How can I control the stereoselectivity of the reaction?
A4: The formation of both (E) and (Z) isomers is expected in the E1 dehydration of 1,2-diphenylpropan-1-ol. The ratio is thermodynamically controlled.
-
Cause: The E1 mechanism proceeds through a planar carbocation intermediate. The subsequent deprotonation can occur from either side of the developing double bond, leading to a mixture of geometric isomers.
-
General Outcome: The more stable (E)-isomer, where the two bulky phenyl groups are on opposite sides of the double bond, is typically the major product.
-
Optimization: While achieving complete stereoselectivity is challenging in this reaction, optimizing the reaction conditions (catalyst, temperature, and solvent) can influence the E/Z ratio. Post-reaction isomerization under acidic conditions can also be a factor. For specific isomer synthesis, alternative synthetic routes might be necessary.
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol?
A: The dehydration of 1,2-diphenylpropan-1-ol, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism . The steps are as follows:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary benzylic carbocation. This is the rate-determining step.
-
Deprotonation and alkene formation: A weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding a mixture of (E)- and (Z)-1,2-diphenyl-1-propene.
Q: Which acid catalyst is best for this dehydration?
A: The choice of acid catalyst depends on the desired balance between reactivity and selectivity.
-
Concentrated Sulfuric Acid (H₂SO₄): A very effective and strong catalyst, but its strong oxidizing nature can lead to charring and side products.[2]
-
Concentrated Phosphoric Acid (H₃PO₄): A good alternative to sulfuric acid as it is less oxidizing and generally leads to cleaner reactions, though it may require higher temperatures or longer reaction times.[2]
-
p-Toluenesulfonic Acid (TsOH): A solid, organic-soluble acid catalyst that is often used for milder dehydration conditions.
Q: How can I monitor the progress of the reaction?
A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) . Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting alcohol from the less polar alkene products. The disappearance of the alcohol spot and the appearance of the product spot(s) indicate the reaction's progress.
Q: How do I purify the final product?
A: After the reaction is complete, the typical workup involves neutralizing the acid, extracting the product into an organic solvent, and drying the organic layer. The crude product can then be purified by column chromatography on silica (B1680970) gel to separate the alkene from any remaining starting material and non-volatile byproducts. The (E) and (Z) isomers may be separable by careful chromatography, or they can be isolated as a mixture.
Data Presentation
The following table summarizes typical reaction conditions for the dehydration of tertiary benzylic alcohols, providing a starting point for optimizing the dehydration of 1,2-diphenylpropan-1-ol. Specific data for 1,2-diphenylpropan-1-ol is limited in the literature, so these serve as representative examples.
| Catalyst | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Conc. H₂SO₄ | 25 - 50 | 1 - 4 h | Moderate to High | Prone to charring and side reactions.[2] |
| Conc. H₃PO₄ | 50 - 80 | 2 - 8 h | Good to High | Cleaner reaction compared to H₂SO₄.[2] |
| p-TsOH | 80 - 110 (in Toluene) | 4 - 12 h | Good to High | Milder conditions, often requires a Dean-Stark trap to remove water. |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Dehydration using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-diphenylpropan-1-ol in a suitable solvent such as toluene (B28343) or dichloromethane (B109758).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-50°C for dichloromethane or as needed for toluene). Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Dehydration using Phosphoric Acid
-
Reaction Setup: Combine 1,2-diphenylpropan-1-ol and concentrated phosphoric acid (typically a 1:1 to 1:2 molar ratio) in a round-bottom flask with a magnetic stir bar and a distillation setup.
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed (around 100-140°C).[1]
-
Collection: Collect the distillate, which will contain the alkene and water.
-
Workup: Separate the organic layer from the distillate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride and purify further by distillation or column chromatography if necessary.
Mandatory Visualizations
References
identification of byproducts in 1,2-diphenylpropene reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diphenylpropene (B188750) synthesis and encountering byproducts in their GC-MS analysis.
Troubleshooting Guides & FAQs
This section addresses common issues observed during the GC-MS analysis of this compound reaction mixtures.
Question 1: I see a large, broad peak in my GC chromatogram, often tailing, that is not my this compound product. What is it likely to be?
Answer: This peak is very likely to be triphenylphosphine (B44618) oxide (TPPO), a common and often abundant byproduct of the Wittig reaction.[1][2] TPPO is formed from the triphenylphosphine portion of the Wittig reagent during the reaction.[3][4] Due to its polarity and high boiling point, it can be challenging to separate from the desired alkene product and may exhibit poor peak shape in gas chromatography.
Troubleshooting Steps:
-
Purification:
-
Crystallization: TPPO can sometimes be removed by careful recrystallization of the crude product from a non-polar solvent like hexane, as the non-polar this compound will be more soluble.
-
Column Chromatography: Flash chromatography is a reliable method for separating the non-polar this compound from the more polar TPPO.[2]
-
Precipitation with ZnCl₂: Treating the reaction mixture with zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be removed by filtration.[2]
-
Question 2: My GC-MS analysis shows two closely eluting peaks with the same mass spectrum, corresponding to the molecular weight of this compound. What are these peaks?
Answer: You are likely observing the (E) and (Z) stereoisomers (cis/trans isomers) of this compound. The Wittig reaction is not always completely stereoselective, and the ratio of these isomers can depend on the reaction conditions and the stability of the ylide used.[5][6][7] Non-stabilized ylides, such as the one used to synthesize this compound, tend to favor the (Z)-isomer, but mixtures are common.
Troubleshooting Steps:
-
GC Method Optimization: To improve the separation of the isomers, you can optimize your GC method. This may include using a longer column, a different stationary phase, or adjusting the temperature program.
-
Reaction Condition Adjustment: The stereoselectivity of the Wittig reaction can be influenced by the solvent, the base used, and the presence of lithium salts.[6] For example, performing the reaction in a non-polar solvent can sometimes increase the proportion of the (E)-isomer.
Question 3: Besides my product and TPPO, I see peaks corresponding to my starting materials (acetophenone and benzyltriphenylphosphonium (B107652) chloride) in the GC-MS. Why is this?
Answer: The presence of starting materials indicates an incomplete reaction. This can be due to several factors:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Base Strength: The base used to deprotonate the phosphonium (B103445) salt to form the ylide may not have been strong enough or added in a sufficient amount, leading to a low concentration of the active Wittig reagent.[8]
-
Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increase the reaction time or temperature (within reasonable limits to avoid degradation).
-
Verify Stoichiometry: Ensure accurate measurement of all reactants.
-
Choice of Base: Consider using a stronger base or ensuring the base is fresh and active. Common bases for non-stabilized ylides include n-butyllithium or sodium amide.[3][7]
-
Ensure Anhydrous Conditions: Wittig reactions with non-stabilized ylides are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Question 4: I have identified some minor, unexpected peaks in my chromatogram. What could they be?
Answer: Minor, unexpected peaks can arise from a variety of side reactions. While specific identification requires careful analysis of the mass spectra, some possibilities include:
-
Products of Ylide Side Reactions: The ylide is a strong nucleophile and can potentially react with other electrophiles present in the reaction mixture or even with itself under certain conditions.
-
Aldol (B89426) Condensation Products: If the ketone starting material (acetophenone) can enolize, a base-catalyzed aldol condensation could occur as a competing reaction, though this is less likely to be a major pathway in a typical Wittig reaction.
-
Rearrangement Products: Although less common for this specific structure, alkene products can sometimes undergo isomerization or rearrangement under thermal or acidic/basic conditions during workup or analysis.
Troubleshooting Steps:
-
Mass Spectral Analysis: Carefully analyze the mass spectrum of each unknown peak and compare it to spectral libraries (e.g., NIST) for potential identification.
-
Reaction Monitoring: Analyze aliquots of the reaction mixture at different time points to determine when these byproducts are formed. This can provide clues about their origin.
-
Purification: Most minor byproducts can be removed through careful column chromatography.
Quantitative Data Summary
The following table summarizes the potential components that may be quantified by GC-MS in a typical this compound synthesis via the Wittig reaction. The relative amounts will vary significantly based on reaction conditions and purification efficiency.
| Compound | Typical Retention Time (Relative) | Expected m/z values (Major Fragments) | Notes |
| (Z)-1,2-Diphenylpropene | Varies | 194 (M+), 179, 115 | Product isomer |
| (E)-1,2-Diphenylpropene | Varies (typically slightly different from Z) | 194 (M+), 179, 115 | Product isomer |
| Acetophenone (B1666503) | Earlier than products | 120 (M+), 105, 77 | Unreacted starting material |
| Benzyltriphenylphosphonium Chloride | May not elute or decompose in GC | N/A | Unreacted starting material |
| Triphenylphosphine Oxide (TPPO) | Later than products, often broad peak | 278 (M+), 277, 183, 77 | Major byproduct |
| Benzene/Toluene | Very early | 78 (M+), 92 (M+) | Potential solvent impurities |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the acetophenone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
GC-MS Analysis of Crude this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 amu.
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Wittig reaction pathway for the synthesis of this compound.
Caption: Workflow for the GC-MS analysis of this compound reaction byproducts.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
Technical Support Center: Separation of (E) and (Z)-1,2-Diphenylpropene Isomers
Welcome to the technical support center for the separation of (E) and (Z) isomers of 1,2-diphenylpropene (B188750) (also known as α-methylstilbene). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating (E) and (Z) isomers of this compound?
A1: The primary challenges stem from the isomers' similar molecular structures, which result in closely related physical and chemical properties. This similarity can lead to difficulties in achieving baseline separation using standard chromatographic or crystallization techniques. Additionally, the potential for isomerization of the double bond under certain conditions (e.g., exposure to heat, light, or acidic/basic conditions) can complicate purification and storage.
Q2: Which analytical techniques are most effective for monitoring the separation and purity of the isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for assessing the purity of separated this compound isomers. For HPLC, a reversed-phase column (e.g., C18) can typically separate the isomers, with the more polar (Z)-isomer often having a shorter retention time. For GC, a capillary column with a nonpolar stationary phase can be used to separate the isomers based on differences in their boiling points. Proton NMR (¹H NMR) spectroscopy is also a powerful tool for determining the isomeric ratio in a mixture.
Q3: What is the general difference in polarity between the (E) and (Z) isomers of this compound?
A3: For stilbene-type molecules, the (E)-isomer (trans) is generally less polar than the (Z)-isomer (cis). The planar, more symmetric structure of the (E)-isomer leads to a lower net dipole moment compared to the less symmetric (Z)-isomer, where the phenyl groups are on the same side of the double bond. This difference in polarity is the fundamental principle exploited in chromatographic separations.
Q4: Can the isomers interconvert during the separation process?
A4: Yes, isomerization is a potential issue, particularly when using techniques that involve elevated temperatures, such as distillation or GC with high injector port temperatures. Exposure to UV light can also induce photochemical isomerization. It is advisable to use the lowest feasible temperatures during purification and to protect the sample from light.
Physicochemical Properties of this compound Isomers
The separation of (E) and (Z)-1,2-diphenylpropene is challenging due to their similar physicochemical properties. The notable difference in their melting points suggests that fractional crystallization may be a viable separation technique.
| Property | (E)-1,2-Diphenylpropene | (Z)-1,2-Diphenylpropene |
| Synonyms | trans-α-Methylstilbene | cis-α-Methylstilbene |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol |
| Melting Point | 81-83 °C[1] | 48 °C[2] |
| Boiling Point | 285-286 °C[1] | Not available |
| Appearance | White solid | Not specified |
| Polarity | Less polar | More polar |
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of (E) and (Z)-1,2-diphenylpropene isomers.
Issue 1: Poor or No Separation of Isomers in Column Chromatography
-
Question: I am running a flash column on silica (B1680970) gel, but the (E) and (Z) isomers of this compound are co-eluting. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: If your isomers are eluting too quickly with poor separation, your eluent is likely too polar. Reduce the polarity by increasing the proportion of the non-polar solvent (e.g., use a higher percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity.
-
Change the Stationary Phase: Alumina (B75360) may provide better selectivity for stilbene-type isomers than silica gel. The (E)-isomer often has a stronger adsorption affinity to alumina.
-
Improve Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column is critical for high resolution.
-
Reduce Sample Load: Overloading the column is a common cause of co-elution. Reduce the amount of sample applied to the column.
-
Issue 2: Tailing Peaks in Chromatography
-
Question: My peaks are tailing during HPLC or flash chromatography. What could be the cause and solution?
-
Answer:
-
Acidic Sites on Silica Gel: Residual acidic silanol (B1196071) groups on the silica surface can interact with the double bonds of the isomers, causing peak tailing. You can neutralize these sites by adding a small amount of a modifier like triethylamine (B128534) to your mobile phase.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.
-
Issue 3: Low Recovery of Purified Isomers
-
Question: After purification, the yield of my desired isomer is very low. What are the possible reasons?
-
Answer:
-
Inappropriate Crystallization Solvent: If using crystallization, the desired isomer may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures to find one where the desired isomer is sparingly soluble at low temperatures.
-
Broad Fraction Collection: During chromatography, collecting fractions that are too large can lead to mixing of the isomers. Collect smaller fractions and analyze each one by TLC or HPLC before combining the pure fractions.
-
Decomposition on Column: Some compounds can decompose on silica gel. You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed. If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina.
-
Issue 4: Isomerization During Purification
-
Question: I suspect my (E)-isomer is converting to the (Z)-isomer during purification. How can I prevent this?
-
Answer:
-
Avoid High Temperatures: When removing solvent, use a rotary evaporator at the lowest practical temperature and under high vacuum to minimize thermal isomerization. Avoid using high temperatures in GC analysis if possible.
-
Protect from Light: Stilbene derivatives can undergo photochemical isomerization. Protect your samples from direct light by using amber vials or covering your glassware with aluminum foil.
-
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This method is suitable for the separation of milligram to gram-scale quantities of this compound isomers.
-
Mobile Phase Selection:
-
Begin by developing a solvent system using Thin Layer Chromatography (TLC).
-
Spot the isomer mixture on a silica gel or alumina TLC plate.
-
Start with a non-polar eluent such as n-hexane. The less polar (E)-isomer should have a higher Rf value than the more polar (Z)-isomer.
-
If the spots do not move from the baseline, gradually increase the eluent polarity by adding small amounts of ethyl acetate or toluene. Aim for an Rf of ~0.3 for the isomer of interest.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a 30:1 to 50:1 ratio of stationary phase to crude mixture by weight is a good starting point).
-
Prepare a slurry of silica gel or alumina in the non-polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the non-polar eluent.
-
Carefully apply the sample to the top of the stationary phase bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
The less polar (E)-isomer will elute first.
-
Collect small fractions and monitor them by TLC to identify the pure fractions before combining them.
-
If the second isomer is slow to elute, the polarity of the mobile phase can be gradually increased.
-
Protocol 2: Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analytical or semi-preparative separation of this compound isomers.
-
Method A: Normal-Phase HPLC
-
Column: Silica or Cyano-propyl bonded silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate. Start with a very low percentage of the polar modifier (e.g., 99.5:0.5 hexane:isopropanol).
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV detector at a wavelength where the phenyl groups absorb (e.g., 254 nm).
-
Procedure: Dissolve the sample in the mobile phase and inject it onto the column. Run the separation isocratically. If the separation is poor, a very shallow gradient of the polar modifier can be employed.
-
-
Method B: Reversed-Phase HPLC
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A high percentage of acetonitrile will likely be required (e.g., 85:15 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Similar to the normal-phase method, run the separation isocratically and collect fractions. In reversed-phase, the more polar (Z)-isomer will typically elute before the less polar (E)-isomer.
-
Visualizations
Caption: General workflow for the separation of this compound isomers.
Caption: Decision tree for troubleshooting poor isomer separation in chromatography.
References
preventing polymerization during the distillation of 1,2-diphenylpropene
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of polymerization during the distillation of 1,2-diphenylpropene (B188750).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during distillation?
A1: this compound, an aromatic olefin, is susceptible to thermally-initiated free-radical polymerization at elevated temperatures, such as those required for distillation.[1] The double bond in the propenyl group can be activated by heat, leading to the formation of radicals that initiate a chain reaction, resulting in the formation of undesirable polymers. This can decrease the yield of the desired monomer and cause fouling of the distillation apparatus.[1][2]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[1][] They function by scavenging the free radicals that initiate the polymerization process.[] By reacting with these highly reactive radicals, inhibitors form stable, non-reactive species, thereby terminating the polymerization chain reaction.[]
Q3: What is the difference between a "true inhibitor" and a "retarder"?
A3: A "true inhibitor" provides a distinct induction period during which no significant polymerization occurs. It is consumed during this period, and once depleted, polymerization will commence at its normal rate. A "retarder," on the other hand, does not provide a complete induction period but instead slows down the rate of polymerization.[1] In practice, a combination of both may be used to ensure both process efficiency and safety.[1]
Q4: Can I use the same inhibitors for this compound as I would for styrene (B11656)?
A4: While specific studies on this compound are limited, its structural similarity to styrene (an aromatic olefin) suggests that inhibitors effective for styrene should also be effective for this compound. Commonly used inhibitors for styrene include phenolic compounds and nitroxide-based stable free radicals.[][4]
Q5: Do I need to remove the inhibitor from the distilled this compound?
A5: Yes, it is generally necessary to remove the inhibitor from the purified monomer before its use in subsequent reactions, as the inhibitor will likely interfere with the desired polymerization or functionalization reaction. Common methods for inhibitor removal include washing with an alkaline solution (for acidic inhibitors like phenols) or passing the monomer through a column of a suitable adsorbent like activated alumina.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Viscous, syrupy residue in the distillation flask | Polymerization of this compound. | - Increase inhibitor concentration: The initial concentration may be insufficient for the distillation temperature. - Lower the distillation temperature: Use vacuum distillation to reduce the boiling point. - Ensure even heating: Use a heating mantle with a stirrer to avoid localized overheating. |
| Distillation rate slows down or stops | Fouling of the distillation column or condenser with polymer. | - Stop the distillation: Allow the apparatus to cool completely. - Clean the equipment: Disassemble and clean the glassware to remove the polymer. - Review your procedure: Ensure adequate inhibitor is present in both the liquid and vapor phases. |
| Product is discolored | - Oxidation or side reactions. - The inhibitor itself might impart color. | - Perform distillation under an inert atmosphere: Use nitrogen or argon to prevent oxidation. - Choose a different inhibitor: Some inhibitors are colorless or can be more easily removed. |
| Low yield of distilled product | - Significant polymerization. - Inefficient distillation setup. | - Address polymerization issues: Refer to the points above. - Optimize distillation conditions: Ensure the column is properly insulated and the condenser is efficient. |
Recommended Inhibitors for this compound Distillation
The following table provides a summary of inhibitors commonly used for styrene, which are expected to be effective for this compound. The provided concentrations are starting points and may require optimization.
| Inhibitor Type | Example | Recommended Concentration (ppm) | Notes |
| Phenolic | 4-tert-butylcatechol (TBC) | 10 - 50 | Effective in the presence of oxygen.[1] |
| Butylated Hydroxytoluene (BHT) | 50 - 200 | A common antioxidant that also inhibits polymerization.[4] | |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 50 - 200 | Shows high efficiency in inhibiting styrene polymerization.[4] | |
| Nitroxide Radicals | 4-hydroxy-TEMPO | 10 - 100 | Very effective, does not require oxygen.[4] |
| Dinitrophenolic | 2,4-Dinitro-ortho-cresol (DNOC) | 50 - 500 | Highly effective but also highly toxic.[5] |
| Nitrosophenolic | p-Nitrosophenol (PNP) | 25 - 210 | Reported to be more effective and less toxic than DNOC for styrene.[5] |
Disclaimer: The recommended inhibitors and their concentrations are based on data for styrene and related compounds. Researchers should perform small-scale trials to determine the optimal inhibitor and concentration for their specific application.
Experimental Protocol: Inhibited Distillation of this compound
This protocol outlines a general procedure for the vacuum distillation of this compound using an inhibitor.
Materials:
-
Crude this compound
-
Selected polymerization inhibitor (e.g., 4-hydroxy-TEMPO)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with magnetic stirring
-
Inert gas source (nitrogen or argon)
Procedure:
-
Dry the Crude Product: If the crude this compound contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate (B86663) and then filter.
-
Add Inhibitor: To the dried, crude this compound, add the chosen inhibitor at the desired concentration. For example, add 10-100 ppm of 4-hydroxy-TEMPO.
-
Assemble the Distillation Apparatus: Set up the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed for vacuum.
-
Inert Atmosphere: Flush the entire system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Apply Vacuum: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of this compound into a safe operating range (e.g., below 150°C).
-
Begin Heating and Stirring: Turn on the magnetic stirrer to ensure even heating and mixing of the inhibitor. Begin to gently heat the distillation flask with the heating mantle.
-
Collect the Distillate: Collect the purified this compound in the receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum and stopping the inert gas flow.
-
Storage: Store the purified this compound with a small amount of a storage inhibitor (like BHT) at a low temperature and under an inert atmosphere to prevent polymerization during storage.
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Workflow for the inhibited distillation of this compound.
References
Technical Support Center: Catalyst Selection for Stereoselective Synthesis of 1,2-Diphenylpropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stereoselective synthesis of 1,2-diphenylpropene (B188750). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various catalytic methods to help you achieve your desired E or Z isomer with high selectivity.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for the stereoselective synthesis of this compound?
A1: The most prevalent methods for the stereoselective synthesis of trisubstituted alkenes like this compound are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the McMurry reaction. The choice of method and catalyst system is crucial for controlling the E/Z stereoselectivity of the final product.
Q2: How can I selectively synthesize the (E)-1,2-diphenylpropene isomer?
A2: For the synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons reaction is generally preferred as it predominantly yields E-alkenes.[1][2][3] Using a stabilized phosphonate (B1237965) ylide in a Wittig reaction can also favor the formation of the E-isomer.[4] The McMurry reaction, which involves the reductive coupling of two carbonyl compounds, also tends to favor the formation of E-alkenes in intermolecular couplings.[5][6]
Q3: What is the best approach for synthesizing the (Z)-1,2-diphenylpropene isomer?
A3: To obtain the (Z)-isomer, the Wittig reaction using unstabilized or semi-stabilized ylides under salt-free conditions is a common and effective strategy.[4][7] Additionally, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonates with electron-withdrawing groups, is specifically designed to favor the formation of Z-alkenes.[2][3]
Q4: What are the starting materials for the Wittig and Horner-Wadsworth-Emmons reactions to produce this compound?
A4: The synthesis of this compound via these methods typically involves the reaction of a phosphorus ylide (from a phosphonium (B103445) salt in the Wittig reaction or a phosphonate ester in the HWE reaction) with a ketone. For this compound, you would react 1,2-diphenylpropan-1-one (B1604571) with the appropriate ylide or react acetophenone (B1666503) with benzyltriphenylphosphonium (B107652) halide.
Q5: Can I use the McMurry reaction to synthesize this compound?
A5: Yes, the McMurry reaction can be used. It would involve the reductive cross-coupling of acetophenone and benzaldehyde (B42025) using a low-valent titanium reagent. However, achieving high selectivity in cross-couplings can be challenging due to the competing homodimerization of the starting carbonyl compounds.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of the desired this compound can be frustrating. This guide will help you diagnose and resolve common causes.
| Potential Cause | Recommended Solution | Applicable Methods |
| Poor Quality Reagents | Ensure all reagents, including the solvent, are pure and anhydrous. Starting carbonyl compounds should be free of acidic impurities. For the Wittig reaction, ensure the phosphonium salt is dry. | Wittig, HWE, McMurry |
| Inefficient Ylide Formation | In Wittig and HWE reactions, ensure a strong enough base is used to completely deprotonate the phosphonium salt or phosphonate ester. Use freshly prepared ylide for best results. | Wittig, HWE |
| Steric Hindrance | This compound is a sterically hindered alkene. The reaction may require longer reaction times or elevated temperatures to proceed to completion. For sterically hindered ketones, the HWE reaction is often more effective than the Wittig reaction.[8] | Wittig, HWE |
| Side Reactions | In the Wittig reaction, side reactions such as hydrolysis of the ylide can occur. Ensure the reaction is carried out under strictly anhydrous and inert conditions. In the McMurry reaction, homocoupling can be a significant side reaction in cross-coupling variants. | Wittig, McMurry |
| Inefficient Catalyst Activity (McMurry) | The low-valent titanium species used in the McMurry reaction is sensitive to air and moisture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6][9] | McMurry |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor E/Z Stereoselectivity
Achieving the desired stereoisomer is the primary goal. This guide addresses common reasons for poor stereoselectivity.
| Potential Cause | Recommended Solution | Applicable Methods |
| Incorrect Wittig Ylide Type | For (Z)-selectivity, use an unstabilized or semi-stabilized ylide under lithium-salt-free conditions. For (E)-selectivity, use a stabilized ylide.[4] | Wittig |
| Suboptimal HWE Conditions | For (Z)-selectivity, employ the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base like KHMDS with 18-crown-6 (B118740) in THF.[2][3][7] For standard (E)-selectivity, ensure thermodynamic control by allowing the reaction to equilibrate. | HWE |
| Isomerization of Product | The product can isomerize under the reaction or workup conditions. Minimize reaction time after completion and use mild workup procedures. Avoid exposure to acid or heat. | Wittig, HWE, McMurry |
| Reaction Temperature | For kinetically controlled (Z)-selective Wittig reactions, lower temperatures are generally favored. | Wittig |
Decision Tree for Improving Stereoselectivity
Caption: Decision tree for selecting a method to improve stereoselectivity.
Catalyst and Method Performance Data
The following table summarizes typical performance data for different methods in the synthesis of trisubstituted alkenes, with a focus on achieving high stereoselectivity. Data for this compound will be added as it becomes available in the literature.
| Method | Catalyst/Reagent System | Typical Yield (%) | Typical E/Z Ratio | Key Conditions |
| Wittig Reaction | Unstabilized Ylide (e.g., from benzyltriphenylphosphonium bromide) + n-BuLi (salt-free) | 60-85 | >95:5 (Z) | Anhydrous, inert atmosphere, low temperature |
| Wittig Reaction | Stabilized Ylide (e.g., from (carboethoxymethyl)triphenylphosphonium bromide) | 70-95 | >95:5 (E) | Milder base (e.g., NaH, K2CO3) |
| HWE Reaction | Standard Conditions (e.g., triethyl phosphonoacetate + NaH) | 80-98 | >95:5 (E) | Anhydrous THF or DME |
| HWE Reaction (Still-Gennari) | Bis(2,2,2-trifluoroethyl) phosphonate + KHMDS/18-crown-6 | 75-90 | >95:5 (Z) | Anhydrous THF, -78 °C |
| McMurry Reaction | TiCl3 or TiCl4 + reducing agent (e.g., Zn, LiAlH4) | 50-80 | >90:10 (E) for intermolecular | Anhydrous THF, inert atmosphere, reflux |
Experimental Protocols
Protocol 1: Synthesis of (E)-1,2-Diphenylpropene via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from standard HWE procedures which are known to favor the E-isomer.
Materials:
-
Benzyl (B1604629) diethyl phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add sodium hydride (1.1 eq) to the flask.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzyl diethyl phosphonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension of NaH.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (E)-1,2-diphenylpropene.
Experimental Workflow for HWE Synthesis
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Distinguishing (E) and (Z)-1,2-Diphenylpropene Isomers by 1H NMR Spectroscopy: A Comparative Guide
Introduction
In the realm of stereochemistry, the accurate differentiation of geometric isomers is paramount for understanding reaction mechanisms, predicting material properties, and ensuring the purity of pharmaceutical compounds. The (E) and (Z) isomers of 1,2-diphenylpropene (B188750), also known as α-methylstilbene, present a classic case where subtle differences in spatial arrangement lead to distinct and measurable spectroscopic signatures. This guide provides a detailed comparison of these two isomers using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.
The primary distinguishing feature in the ¹H NMR spectra of (E)- and (Z)-1,2-diphenylpropene arises from the magnetic anisotropy of the phenyl rings.[1] This phenomenon creates distinct shielding (upfield shift) and deshielding (downfield shift) zones in the space surrounding the rings. Protons situated in these different zones will resonate at different chemical shifts (δ), allowing for unambiguous identification of each isomer. Specifically, the chemical shifts of the vinylic proton (=C-H) and the methyl protons (-CH₃) are highly diagnostic.
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for obtaining reliable and comparable data. The following is a general methodology for the analysis of this compound isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, most commonly tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer to ensure adequate signal dispersion.[2]
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
The Free Induction Decay (FID) signal is then Fourier transformed to generate the frequency-domain NMR spectrum. All chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.[2]
Data Presentation: ¹H NMR Chemical Shift Comparison
The most significant differences in the ¹H NMR spectra of the (E) and (Z) isomers are observed for the vinylic and methyl protons. The approximate chemical shifts are summarized below. These values are based on established principles of magnetic anisotropy in stilbene (B7821643) derivatives.[3]
| Proton Signal | (E)-1,2-diphenylpropene δ (ppm) | (Z)-1,2-diphenylpropene δ (ppm) | Key Differentiating Feature |
| Vinylic Proton (=C-H) | ~6.90 | ~6.65 | Slightly downfield in (E)-isomer |
| Methyl Protons (-CH₃) | ~2.20 | ~1.75 | Significantly upfield (shielded) in (Z)-isomer |
| Aromatic Protons (-C₆H₅) | ~7.20 - 7.40 | ~7.10 - 7.40 | Complex multiplets, less diagnostic |
Analysis and Discussion: The Role of Magnetic Anisotropy
The observed differences in chemical shifts can be rationalized by considering the spatial arrangement of the protons relative to the π-electron systems of the two phenyl rings. In the presence of an external magnetic field, the circulating π-electrons of the benzene (B151609) rings induce a secondary magnetic field.[1] This induced field creates a cone-shaped shielding region perpendicular to the plane of the ring and a deshielding region in the plane of the ring.
(E)-1,2-diphenylpropene
In the (E)-isomer, the vinylic proton is positioned cis to the phenyl group on the adjacent carbon. This places it in the plane of the phenyl ring, within the deshielding region. Consequently, its resonance is shifted downfield. The methyl group, being trans to the same phenyl group, is located further away and experiences a less pronounced electronic effect, resulting in a chemical shift typical for an allylic methyl group.
(Z)-1,2-diphenylpropene
The stereochemistry of the (Z)-isomer forces a significant conformational change. To minimize steric hindrance between the cis-oriented phenyl rings, they are twisted out of the plane of the double bond. This conformation places the methyl group directly in the shielding cone of the adjacent phenyl ring. This strong shielding effect causes a pronounced upfield shift in the resonance of the methyl protons, which is the most unambiguous indicator for the (Z)-isomer. The vinylic proton, in turn, is less affected by the deshielding plane of the now-twisted phenyl ring, leading to a slightly more upfield chemical shift compared to the (E)-isomer.
Visualization of Anisotropic Effects
The following diagram illustrates the key spatial relationships and the resulting magnetic effects that lead to the distinct chemical shifts for the diagnostic protons in each isomer.
Caption: Anisotropic effects in (E) and (Z)-1,2-diphenylpropene.
Conclusion
¹H NMR spectroscopy provides a definitive and non-destructive method for distinguishing between the (E) and (Z) isomers of this compound. The key to their differentiation lies in the significant upfield shift of the methyl proton signal in the (Z)-isomer. This pronounced shielding is a direct consequence of the magnetic anisotropy of the nearby phenyl ring, a result of the steric constraints inherent to the cis configuration. By analyzing the chemical shifts of the vinylic and, most importantly, the methyl protons, researchers can confidently assign the correct stereochemistry to their synthesized or isolated compounds.
References
Comparative Reactivity Analysis: 1,2-Diphenylpropene vs. trans-Stilbene
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 1,2-diphenylpropene (B188750) and trans-stilbene (B89595) in key organic transformations. This document provides a detailed comparison of their performance in epoxidation, hydrogenation, and polymerization reactions, supported by established chemical principles and available experimental insights.
This guide delves into the comparative reactivity of this compound and trans-stilbene, two structurally related phenyl-substituted alkenes. Understanding their differential reactivity is crucial for synthetic chemists in selecting appropriate substrates and reaction conditions. This compound, a trisubstituted alkene, and trans-stilbene, a disubstituted alkene, exhibit distinct behaviors in various addition reactions due to a combination of electronic and steric factors. This guide will explore these differences in the context of epoxidation, catalytic hydrogenation, and polymerization.
Epoxidation
Epoxidation of alkenes is a fundamental transformation in organic synthesis, typically proceeding via an electrophilic attack on the carbon-carbon double bond. The reactivity of the alkene is paramount to the success of this reaction.
Theoretical Reactivity:
In general, the rate of epoxidation increases with the electron density of the double bond.[1] Alkyl and phenyl groups are electron-donating, thus increasing the nucleophilicity of the alkene.
-
trans-Stilbene: Possesses two phenyl groups that donate electron density to the double bond.
-
This compound: Features two phenyl groups and an additional methyl group, which is also electron-donating.
Based on electronic effects alone, This compound is expected to be more reactive towards epoxidation than trans-stilbene due to the cumulative electron-donating effect of the two phenyl groups and the methyl group, making its double bond more nucleophilic.[1]
However, steric hindrance can play a counteracting role. The trisubstituted nature of this compound might present greater steric bulk around the double bond compared to the disubstituted trans-stilbene, potentially slowing down the approach of the oxidizing agent. For many common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), the electronic effects are often the dominant factor.[1]
Experimental Data Summary:
| Alkene | Substitution | Electronic Nature of Substituents | Predicted Relative Reactivity |
| trans-Stilbene | Disubstituted | Two Phenyl Groups (Electron-donating) | Less Reactive |
| This compound | Trisubstituted | Two Phenyl Groups, One Methyl Group (Electron-donating) | More Reactive |
Experimental Protocol: General Procedure for Alkene Epoxidation with m-CPBA
A solution of the alkene (1.0 equivalent) in a suitable solvent, such as dichloromethane (B109758) or chloroform, is cooled in an ice bath. To this solution, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 to 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C to room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite (B76179) or sodium thiosulfate) to destroy excess peroxide. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove the resulting meta-chlorobenzoic acid, followed by a water and brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by chromatography.[2][3][4]
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene in the presence of a metal catalyst. This reaction is highly sensitive to steric hindrance around the double bond.
Theoretical Reactivity:
The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of the alkene onto the surface of the metal catalyst.[5] Increased steric bulk around the double bond hinders this adsorption, leading to a slower reaction rate.
-
trans-Stilbene: A disubstituted alkene with two phenyl groups.
-
This compound: A trisubstituted alkene with two phenyl groups and a methyl group.
Due to the greater steric hindrance around the trisubstituted double bond of This compound , it is expected to undergo catalytic hydrogenation at a slower rate than trans-stilbene . The additional methyl group in this compound significantly increases the steric crowding, making it more difficult for the alkene to approach and bind to the active sites on the catalyst surface.
Experimental Data Summary:
While direct comparative rate constants are not available from the reviewed literature, studies on the hydrogenation of various substituted alkenes consistently show that less sterically hindered alkenes react faster.
| Alkene | Substitution | Steric Hindrance | Predicted Relative Reactivity |
| trans-Stilbene | Disubstituted | Lower | More Reactive |
| This compound | Trisubstituted | Higher | Less Reactive |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a reaction vessel. A catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature. The progress of the reaction is monitored by TLC or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the hydrogenated product.[5]
Polymerization
The ability of an alkene to undergo polymerization and the type of polymerization it favors (cationic, anionic, or free-radical) are highly dependent on the electronic nature of the substituents on the double bond.
Theoretical Reactivity:
-
Cationic Polymerization: This method is effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[6][7][8]
-
trans-Stilbene: The phenyl groups can stabilize an adjacent carbocation through resonance.
-
This compound: The two phenyl groups and the methyl group are all capable of stabilizing a carbocation. The resulting tertiary carbocation from the polymerization of this compound would be particularly stable. Therefore, This compound is expected to be more reactive towards cationic polymerization than trans-stilbene .
-
-
Anionic Polymerization: This type of polymerization requires monomers with electron-withdrawing groups to stabilize the propagating carbanion.[9]
-
Neither trans-stilbene nor this compound has strong electron-withdrawing groups. The phenyl and methyl groups are electron-donating. Therefore, both compounds are generally poor candidates for anionic homopolymerization . However, trans-stilbene has been shown to undergo anionic copolymerization with styrene.[10]
-
-
Free-Radical Polymerization: This method is generally less sensitive to the electronic nature of the monomer compared to ionic polymerizations. However, steric hindrance can play a significant role. 1,2-disubstituted ethylenes, like stilbene, are known to be difficult to homopolymerize via free-radical methods due to steric hindrance in the propagation step.[11]
-
trans-Stilbene: As a 1,2-disubstituted alkene, it is not expected to readily undergo free-radical homopolymerization. It can, however, participate in copolymerizations.[11][12]
-
This compound: Being a trisubstituted alkene, it presents even greater steric hindrance than trans-stilbene. Therefore, This compound is expected to be even less reactive than trans-stilbene in free-radical polymerization .
-
Experimental Data Summary:
| Polymerization Type | trans-Stilbene | This compound | Predicted Relative Reactivity |
| Cationic | Susceptible | More Susceptible | This compound > trans-Stilbene |
| Anionic | Poor (can copolymerize) | Very Poor | trans-Stilbene > this compound (in copolymerization) |
| Free-Radical | Poor (can copolymerize) | Very Poor | trans-Stilbene > this compound |
Experimental Protocol: General Procedure for Cationic Polymerization
The monomer is dissolved in a dry, non-polar solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (e.g., -78°C). A Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), is added to initiate the polymerization. The reaction is allowed to proceed for a specific time, after which it is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried.[6][7]
Conclusion
The reactivity of this compound and trans-stilbene is a nuanced interplay of electronic and steric effects. For epoxidation , the higher electron density of the trisubstituted double bond in This compound likely makes it more reactive than trans-stilbene. Conversely, in catalytic hydrogenation , the increased steric hindrance of the methyl group renders This compound less reactive than the more accessible double bond of trans-stilbene . In the realm of polymerization , This compound shows a higher propensity for cationic polymerization due to the formation of a more stable carbocation intermediate. Both alkenes are poor candidates for anionic and free-radical homopolymerization, with trans-stilbene showing some capability for copolymerization under these conditions, a reactivity that is expected to be lower for the more sterically hindered this compound. This comparative analysis provides a predictive framework for chemists working with these and structurally similar compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Highly Functionalized Macromolecules Based on Free Radical Copolymerization of Substituted Stilbene Monomers [acswebcontent.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Properties of 1,2-Diphenylpropene and 1,1-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of two isomeric phenylpropenes: 1,2-diphenylpropene (B188750) and 1,1-diphenylpropene. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document presents a summary of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, supported by detailed experimental protocols.
Introduction to Isomeric Differentiation
This compound and 1,1-diphenylpropene are structural isomers with the same molecular formula (C₁₅H₁₄) and molecular weight (194.27 g/mol ). However, the arrangement of their phenyl and methyl groups leads to distinct electronic and steric environments. These structural nuances are directly reflected in their spectroscopic signatures, providing a reliable basis for their differentiation. In this compound, the phenyl groups are attached to adjacent carbons of the propene backbone, creating a conjugated system. In contrast, 1,1-diphenylpropene features two phenyl groups attached to the same carbon atom (a gem-diphenyl setup), which influences the electronic interactions and molecular geometry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1,1-diphenylpropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.20-7.40 | m | 10H | Aromatic protons |
| ~6.80 | s | 1H | Vinylic proton | |
| ~2.20 | s | 3H | Methyl protons | |
| 1,1-Diphenylpropene | ~7.10-7.35 | m | 10H | Aromatic protons |
| ~6.10 | q | 1H | Vinylic proton | |
| ~1.90 | d | 3H | Methyl protons |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~143.6, 137.6, 136.7, 132.8, 130.4, 128.5, 128.4, 128.3, 127.3, 127.1, 126.3 | Aromatic and Vinylic carbons |
| ~20.2 | Methyl carbon | |
| 1,1-Diphenylpropene | ~142.0, 140.0, 130.0, 128.2, 128.1, 127.0, 126.8, 125.0 | Aromatic and Vinylic carbons |
| ~15.0 | Methyl carbon |
Note: Actual chemical shifts can vary slightly depending on the solvent and experimental conditions.
Vibrational and Other Spectroscopic Data
Table 3: IR, MS, and UV-Vis Spectral Data
| Spectroscopic Technique | This compound | 1,1-Diphenylpropene |
| IR Spectroscopy (cm⁻¹) | ~3050 (aromatic C-H), ~2920 (aliphatic C-H), ~1600 (C=C stretch), ~1490, 1440 (aromatic C=C), ~700-800 (C-H bend) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1640 (C=C stretch), ~1590, 1490 (aromatic C=C), ~700-750 (C-H bend) |
| Mass Spectrometry (m/z) | M⁺• : 194 (Molecular Ion), Base Peak : 179 ([M-CH₃]⁺) | M⁺• : 194 (Molecular Ion), Base Peak : 179 ([M-CH₃]⁺), Other fragments: 165, 115 |
| UV-Vis Spectroscopy (λmax) | ~260 nm (Styrene-like conjugation) | ~250 nm |
Structural Basis for Spectroscopic Differences
The observed spectroscopic differences arise from the distinct structural arrangements of the two isomers.
In This compound , the vinylic proton is deshielded due to its position within the conjugated system of the two phenyl rings, resulting in a downfield chemical shift in the ¹H NMR spectrum. The extended π-conjugation also leads to a bathochromic shift (longer wavelength) in its UV-Vis absorption maximum compared to non-conjugated systems.[1][2]
In 1,1-diphenylpropene , the two phenyl groups on the same carbon atom cause steric hindrance, leading to a twisted conformation that reduces the effective π-conjugation. This results in a hypsochromic shift (shorter wavelength) of the UV-Vis absorption maximum compared to its 1,2-isomer. In the ¹H NMR spectrum, the vinylic proton is a quartet due to coupling with the adjacent methyl group, and the methyl protons appear as a doublet.
The mass spectra of both isomers show a molecular ion peak at m/z 194. The base peak for both is often observed at m/z 179, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which forms a stable diphenylmethyl cation.[3] However, the relative intensities of other fragment ions may differ due to the different substitution patterns.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and 1,1-diphenylpropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Solid: Place a small drop of the liquid or a few crystals of the solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) and dilute to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample as a reference.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary suite of tools for the definitive identification and differentiation of this compound and 1,1-diphenylpropene. The key distinguishing features lie in the chemical shifts and coupling patterns in their NMR spectra and their UV-Vis absorption maxima, all of which are direct consequences of their unique structural and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these and similar compounds.
References
A Comparative Guide to the Structural Validation of 1,2-Diphenylpropene Using 2D NMR Techniques
For researchers and professionals in drug development and chemical sciences, the unambiguous confirmation of a molecule's structure is a foundational requirement. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, complex molecules or those with overlapping signals often require more advanced techniques for definitive validation. This guide provides a comparative overview of how two-dimensional (2D) NMR spectroscopy serves as a powerful tool to unequivocally validate the structure of (E)-1,2-diphenylpropene, overcoming the limitations of 1D methods.
The Challenge: Ambiguity in 1D NMR of 1,2-Diphenylpropene (B188750)
(E)-1,2-diphenylpropene, also known as trans-α-methylstilbene, possesses a structure with several key features: two phenyl rings, a central carbon-carbon double bond, and a methyl group. While 1D ¹H and ¹³C NMR provide initial evidence, such as the number of proton and carbon environments, they can leave the precise connectivity between these fragments uncertain.
For instance, while ¹H NMR can confirm the presence of aromatic protons, an olefinic proton, and a methyl group, it cannot definitively prove the connection of the methyl group to the C2 carbon of the propene backbone or link specific phenyl rings to their respective positions (C1 vs. C2).
The Solution: A Multi-dimensional Approach
2D NMR experiments resolve these ambiguities by providing correlation data that maps the relationships between nuclei. The three key experiments for this purpose are COSY, HSQC, and HMBC.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). This is often the key to piecing together the molecular skeleton.[2]
Data Presentation: From Ambiguity to Certainty
To illustrate the power of 2D NMR, we present a representative dataset for (E)-1,2-diphenylpropene. The following tables summarize the expected chemical shifts and the crucial correlations that validate the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-1,2-Diphenylpropene
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | ~142.8 |
| 2 | C | - | ~138.1 |
| 3 | CH₃ | ~2.20 (s) | ~21.5 |
| 4 | CH | ~6.95 (s) | ~127.0 |
| 1' | C | - | ~136.5 |
| 2'/6' | CH | ~7.35 (d) | ~129.5 |
| 3'/5' | CH | ~7.40 (t) | ~128.8 |
| 4' | CH | ~7.30 (t) | ~128.2 |
| 1'' | C | - | ~139.0 |
| 2''/6'' | CH | ~7.25 (d) | ~128.5 |
| 3''/5'' | CH | ~7.38 (t) | ~128.7 |
| 4'' | CH | ~7.28 (t) | ~128.0 |
Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs. Multiplicity: s = singlet, d = doublet, t = triplet.
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | From Proton(s) | Correlates To | Information Gained |
| COSY | H-2'/6' | H-3'/5' | Confirms connectivity within Phenyl Ring A. |
| H-3'/5' | H-4' | Confirms connectivity within Phenyl Ring A. | |
| H-2''/6'' | H-3''/5'' | Confirms connectivity within Phenyl Ring B. | |
| H-3''/5'' | H-4'' | Confirms connectivity within Phenyl Ring B. | |
| HSQC | H-3 (~2.20 ppm) | C-3 (~21.5 ppm) | Assigns the methyl proton and carbon. |
| H-4 (~6.95 ppm) | C-4 (~127.0 ppm) | Assigns the olefinic proton and carbon. | |
| Aromatic Protons | Aromatic Carbons | Assigns all protonated aromatic carbons. | |
| HMBC | H-3 (~2.20 ppm) | C-1, C-2, C-1'' | Crucial link: Confirms methyl group is on C-2 and adjacent to Phenyl Ring B. |
| H-4 (~6.95 ppm) | C-2, C-1', C-2'/6' | Crucial link: Confirms olefinic proton is on C-1 and adjacent to Phenyl Ring A. |
The HMBC correlations are the most critical. The correlation from the methyl protons (H-3) to the quaternary carbon of the second phenyl ring (C-1'') and to the olefinic carbon C-2 definitively establishes the C(CH₃)-Phenyl linkage. Similarly, the correlation from the olefinic proton (H-4) to the quaternary carbon of the first phenyl ring (C-1') confirms the CH-Phenyl connectivity.
Experimental Protocols
A detailed and standardized protocol is essential for acquiring high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and 1D Spectra Acquisition:
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
2D Spectra Acquisition:
-
gCOSY (gradient-selected COSY):
-
Use standard Bruker pulse program cosygpqf.
-
Set spectral widths in both F1 and F2 dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans (NS) to 2-4 per increment and the relaxation delay (D1) to 1.5-2.0 seconds.
-
-
gHSQC (gradient-selected HSQC):
-
Use standard Bruker pulse program hsqcedetgpsisp2.3.
-
Set the F2 (¹H) spectral width as determined from the proton spectrum.
-
Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-160 ppm).
-
Optimize for a one-bond coupling constant (¹J_CH) of 145 Hz.
-
Acquire 2048 data points in F2 and 256 increments in F1.
-
Set NS to 4-8 and D1 to 1.5 seconds.
-
-
gHMBC (gradient-selected HMBC):
-
Use standard Bruker pulse program hmbcgplpndqf.
-
Set spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[2]
-
Acquire 2048 data points in F2 and 256-400 increments in F1.
-
Set NS to 8-16 and D1 to 1.5-2.0 seconds.
-
Data Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a Fourier transform and phase correction.
-
Calibrate the spectra using the TMS signal (0.00 ppm for both ¹H and ¹³C).
Mandatory Visualization
The logical workflow for structure validation and the key spatial relationships revealed by NMR can be effectively visualized.
Caption: Logical workflow for structure validation using 2D NMR.
Caption: Key HMBC correlations confirming the molecular backbone.
Comparison with Alternative Methods
While 2D NMR is exceptionally powerful, it's valuable to consider it in the context of other structural validation techniques.
| Method | Information Provided | Advantages | Disadvantages |
| 2D NMR | Detailed atomic connectivity in solution. | Provides data on the molecule's state in solution; non-destructive. | Requires slightly longer acquisition times than 1D NMR; interpretation can be complex. |
| X-ray Crystallography | Precise 3D structure and bond lengths/angles in the solid state. | Considered the "gold standard" for absolute structure proof. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Does not provide direct information on atomic connectivity or stereochemistry.[3] |
Conclusion
For the validation of organic molecules like this compound, 1D NMR alone can leave critical questions of connectivity unanswered. This guide demonstrates that a suite of standard 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides the necessary data to resolve these ambiguities. By systematically mapping proton-proton, one-bond carbon-proton, and long-range carbon-proton correlations, researchers can assemble a complete and validated structural picture with high confidence. When compared to alternatives, 2D NMR offers an unparalleled, non-destructive view of the molecule's covalent framework as it exists in solution, making it an indispensable tool for the modern chemical scientist.
References
A Comparative Guide to the Photochemical Stability of 1,2-Diphenylpropene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The photochemical stability of a molecule is a critical parameter in the development of new drugs and functional materials. Uncontrolled photochemical reactions can lead to loss of efficacy, formation of toxic byproducts, and reduced shelf life. This guide provides a comparative overview of the photochemical stability of 1,2-diphenylpropene (B188750) and its derivatives, focusing on the influence of aromatic substitution on their photoisomerization and photodegradation pathways. The information presented herein is supported by established principles of photochemistry and extrapolated data from studies on structurally related compounds.
Introduction to Photochemical Processes in 1,2-Diphenylpropenes
This compound, a stilbene (B7821643) derivative, undergoes two primary photochemical reactions upon exposure to ultraviolet (UV) radiation:
-
E/Z Photoisomerization: The reversible interconversion between the E (trans) and Z (cis) isomers. This process is often characterized by a photoisomerization quantum yield (Φ), which represents the efficiency of the conversion.
-
Photodegradation: Irreversible chemical changes that lead to the decomposition of the molecule. This can involve various reactions, including oxidation and cyclization. The stability against photodegradation is a key factor for the long-term viability of a compound.
The substitution pattern on the phenyl rings of this compound can significantly influence the rates and efficiencies of these photochemical processes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic properties of the molecule in its ground and excited states, thereby affecting its photochemical fate.
Comparative Photochemical Stability Data
The following table summarizes the expected trends in the photochemical stability of this compound and its derivatives based on the electronic nature of the substituents at the para-position of one of the phenyl rings. The quantum yields for E→Z photoisomerization (ΦE→Z) and photodegradation (Φdeg) are presented. Please note that this data is illustrative and compiled from trends observed in the literature for structurally similar stilbenoid compounds.
| Compound | Substituent (R) | Photoisomerization Quantum Yield (ΦE→Z) | Photodegradation Quantum Yield (Φdeg) |
| 1 | -H (Unsubstituted) | 0.45 | 0.005 |
| 2 | -OCH3 (Electron-Donating) | 0.38 | 0.012 |
| 3 | -N(CH3)2 (Strong Electron-Donating) | 0.32 | 0.025 |
| 4 | -CN (Electron-Withdrawing) | 0.52 | 0.003 |
| 5 | -NO2 (Strong Electron-Withdrawing) | 0.58 | 0.002 |
Analysis of the Data:
-
Photoisomerization: The quantum yield of E→Z photoisomerization is generally enhanced by the presence of electron-withdrawing groups and slightly decreased by electron-donating groups. This can be attributed to the influence of these substituents on the energy and geometry of the excited states involved in the isomerization process.
-
Photodegradation: Electron-donating groups tend to increase the photodegradation quantum yield. This is likely due to the increased electron density in the aromatic rings, making the molecule more susceptible to photooxidation reactions. Conversely, electron-withdrawing groups can enhance photostability by making the molecule less prone to oxidation.
Key Signaling Pathways and Experimental Workflow
The photochemical processes of this compound derivatives can be understood through the following generalized pathways and experimental workflow.
Caption: Generalized Jablonski diagram illustrating the key photochemical pathways for this compound derivatives.
Caption: A typical experimental workflow for determining the photochemical stability of this compound derivatives.
Experimental Protocols
The following are generalized experimental protocols for assessing the photochemical stability of this compound and its derivatives.
Sample Preparation
-
Solvent Selection: A photochemically inert solvent such as acetonitrile (B52724), cyclohexane, or methanol (B129727) is typically used. The choice of solvent can influence the photochemical behavior, so consistency is crucial for comparative studies.
-
Concentration: Solutions are prepared at a concentration that results in an absorbance of approximately 0.1 to 1 at the irradiation wavelength to ensure sufficient light absorption while minimizing inner filter effects. A typical concentration range is 10-5 to 10-4 M.
-
Degassing: To study the intrinsic photochemical properties without interference from oxygen, solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to and during irradiation.
Irradiation
-
Light Source: A high-pressure mercury lamp or a xenon lamp equipped with a monochromator is used to provide monochromatic UV radiation at a specific wavelength (e.g., 313 nm or 365 nm), corresponding to an absorption band of the compound.
-
Actinometry: The light intensity (photon flux) of the lamp is determined using a chemical actinometer, such as potassium ferrioxalate, to accurately calculate quantum yields.
-
Temperature Control: The sample cell is maintained at a constant temperature using a thermostatted cell holder to prevent thermal reactions from interfering with the photochemical processes.
Analysis
-
UV-Vis Spectroscopy: The progress of the photoreaction is monitored by recording the UV-Vis absorption spectrum of the solution at regular time intervals. The changes in the absorption bands corresponding to the E and Z isomers and any degradation products are used to determine the reaction kinetics.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the concentrations of the E and Z isomers and any photoproducts formed during irradiation. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) is commonly employed.
Quantum Yield Calculation
The photoisomerization and photodegradation quantum yields are calculated from the initial rate of the photoreaction, the initial concentration of the starting material, the photon flux of the light source, the volume of the solution, and the fraction of light absorbed by the reactant. The following equation is a simplified representation for the initial quantum yield of a process:
Φ = (initial rate of product formation or reactant consumption) / (photon flux × fraction of light absorbed)
Conclusion
The photochemical stability of this compound can be significantly modulated by the introduction of substituents on its phenyl rings. Electron-withdrawing groups tend to enhance photostability against degradation while potentially increasing the efficiency of photoisomerization. Conversely, electron-donating groups can render the molecule more susceptible to photodegradation. A thorough understanding of these substituent effects is crucial for the rational design of photostable molecules for various applications in drug development and materials science. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the photochemical stability of novel this compound derivatives.
A Comparative Guide to the Kinetic Studies of 1,2-Diphenylpropene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of the isomerization of 1,2-diphenylpropene (B188750), a reaction of significant interest in understanding fundamental organic reaction mechanisms and for its potential applications in stereoselective synthesis. We will delve into three primary methods of isomerization: acid-catalyzed, photochemical, and thermal, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Overview of this compound Isomerization
The isomerization of this compound involves the interconversion between its (E)- and (Z)-isomers. This process can be initiated through various means, each with distinct mechanistic pathways and kinetic profiles. Understanding these differences is crucial for controlling the stereochemical outcome of reactions involving this structural motif, which is pertinent in the synthesis of complex molecules and active pharmaceutical ingredients.
Comparative Kinetic Data
While specific kinetic data for the isomerization of this compound is not abundantly available in the public domain, we can draw comparisons from studies on structurally similar alkenes. The following tables summarize representative kinetic parameters for different isomerization methods.
Table 1: Acid-Catalyzed Isomerization of Alkenes
| Alkene | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1-Octene | Ni[P(OEt)₃]₄-H₂SO₄ immobilized on Nafion-H⁺ | Not Specified | Room Temp | Not Specified | Not Specified | [1][2] |
| Stilbene Derivatives | Trifluoroacetic Acid (TFA) | Dichloromethane | Not Specified | Isomerization complete in 2h | Not Specified |
Table 2: Photochemical Isomerization of Alkenes
| Alkene | Sensitizer | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Isomer Ratio at Photostationary State (E/Z) | Reference |
| (E)-2-Octene | Benzene | Benzene | 254 | ~0.05-0.1 | Varies with sensitizer | |
| Overcrowded Alkenes | None | Dichloromethane | 365 | Not Specified | PSS₃₆₅ reached | [3] |
Note: Specific quantum yields and rate constants for this compound are not specified in the provided results. The data reflects general principles of alkene photoisomerization.
Table 3: Thermal Isomerization of Related Compounds
| Compound | Solvent | Temperature Range (°C) | Rate Constant Expression (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 4-Anilino-4'-Nitroazobenzene | Cyclohexane | Not Specified | Not Specified | 77.3 ± 1.1 | |
| 4-Anilino-4'-Nitroazobenzene | Acetone | Not Specified | Not Specified | 56.7 ± 0.9 |
Note: This data is for an azobenzene (B91143) derivative, as direct thermal isomerization data for this compound is not available. The trend of solvent polarity affecting activation energy is a key takeaway.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized yet comprehensive procedures for each type of isomerization, which can be adapted for the specific study of this compound.
Acid-Catalyzed Isomerization
This protocol is based on the principles of homogeneous or heterogeneous acid catalysis.
Objective: To determine the rate of acid-catalyzed isomerization of (Z)-1,2-diphenylpropene to (E)-1,2-diphenylpropene.
Materials:
-
(Z)-1,2-diphenylpropene
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid like Nafion-H⁺)[1][2]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., sodium bicarbonate solution)
-
Internal standard (e.g., undecane)
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
UV-Vis spectrophotometer (optional, for in-situ monitoring)
Procedure:
-
Preparation: Prepare a stock solution of (Z)-1,2-diphenylpropene of known concentration in the chosen solvent. If using an internal standard, add it to the stock solution.
-
Reaction Setup: In a temperature-controlled reaction vessel, place a known volume of the stock solution and allow it to equilibrate to the desired reaction temperature.
-
Initiation: Initiate the reaction by adding a known amount of the acid catalyst. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of sodium bicarbonate solution) to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the relative concentrations of the (Z)- and (E)-isomers. The use of an internal standard will help in accurate quantification.
-
Data Analysis: Plot the concentration of the (Z)-isomer versus time. From this data, determine the order of the reaction and calculate the rate constant (k). Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Photochemical Isomerization
This protocol outlines the steps for studying the direct or sensitized photoisomerization of this compound.
Objective: To determine the quantum yield and the composition of the photostationary state for the isomerization of this compound.
Materials:
-
(E)- or (Z)-1,2-diphenylpropene
-
Photoreactor with a specific wavelength lamp (e.g., 254 nm, 365 nm)[3]
-
Quartz cuvettes or reaction vessel
-
Spectrophotometer (for actinometry and monitoring)
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Solvent (spectroscopic grade, e.g., cyclohexane, acetonitrile)
-
Sensitizer (optional, e.g., benzene, acetone)
-
GC or HPLC for analysis
Procedure:
-
Actinometry: Determine the light intensity of the photoreactor at the desired wavelength using a chemical actinometer.
-
Sample Preparation: Prepare a dilute solution of the starting isomer of this compound in the chosen solvent in a quartz vessel. If using a sensitizer, add it to the solution. Degas the solution to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the sample in the photoreactor for a specific period.
-
Monitoring: At different time points, take aliquots and analyze the isomer ratio using GC, HPLC, or UV-Vis spectroscopy. Continue until the isomer ratio no longer changes, indicating the photostationary state has been reached.[3]
-
Quantum Yield Calculation: The quantum yield (Φ) for the isomerization can be calculated by measuring the number of molecules isomerized (determined by GC/HPLC) and dividing it by the number of photons absorbed by the sample (determined by actinometry).
-
Photostationary State: The composition of the mixture at the photostationary state provides information about the relative absorption coefficients and quantum yields of the two isomers at the irradiation wavelength.
Thermal Isomerization
This protocol describes a method to study the kinetics of thermally induced isomerization.
Objective: To determine the rate constant and activation energy for the thermal isomerization of this compound.
Materials:
-
(Z)-1,2-diphenylpropene (or the less stable isomer)
-
High-boiling, inert solvent (e.g., diphenyl ether, decalin)
-
Reaction vessel with a reflux condenser and inert atmosphere (e.g., nitrogen or argon)
-
High-temperature oil bath or heating mantle with precise temperature control
-
Sampling equipment
-
GC or HPLC for analysis
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a condenser and under an inert atmosphere, place a known amount of the solvent and heat it to the desired reaction temperature.
-
Initiation: Once the temperature is stable, add a known amount of the (Z)-1,2-diphenylpropene to the hot solvent. Start the timer immediately.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture. It is crucial to cool the aliquots rapidly to stop the reaction.
-
Analysis: Analyze the samples using GC or HPLC to determine the concentrations of the (Z)- and (E)-isomers.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting isomer versus time. For a first-order reaction, the slope of the line will be the negative of the rate constant (-k).
-
Activation Energy: Repeat the experiment at several different temperatures to calculate the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the underlying molecular transformations can aid in understanding the kinetics of isomerization.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for a typical kinetic study of isomerization.
Simplified Isomerization Pathway
Caption: A simplified energy diagram for the isomerization of Z- to E-isomer.
Conclusion
The kinetic study of this compound isomerization provides valuable insights into the factors governing stereochemical transformations. While specific quantitative data for this compound remains somewhat elusive in readily accessible literature, the principles and experimental protocols outlined in this guide offer a solid foundation for researchers. By adapting the methodologies for acid-catalyzed, photochemical, and thermal isomerization, and by drawing comparisons with related alkene systems, a comprehensive understanding of the kinetic landscape of this compound isomerization can be achieved. This knowledge is instrumental for the rational design of synthetic routes and the development of novel chemical entities in various scientific disciplines.
References
A Comparative Guide to the HPLC Analysis of 1,2-Diphenylpropene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of geometric isomers are critical in pharmaceutical development and chemical research, as different isomers can exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (E)- and (Z)-1,2-diphenylpropene isomers, offering insights into optimal separation strategies.
Principles of Separation: Reversed-Phase vs. Normal-Phase HPLC
The separation of 1,2-diphenylpropene (B188750) isomers by HPLC can be effectively achieved using both reversed-phase and normal-phase chromatography. The choice between these techniques depends on the specific analytical requirements, such as desired resolution, run time, and compatibility with subsequent detection methods.
-
Reversed-Phase (RP) HPLC: In this mode, a nonpolar stationary phase (e.g., C18 or Phenyl) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The separation is primarily driven by hydrophobic interactions. For this compound isomers, the more planar (E)-isomer is expected to have stronger interactions with the stationary phase, leading to a longer retention time compared to the less planar (Z)-isomer. Phenyl columns can offer enhanced selectivity for these aromatic compounds through π-π interactions between the stationary phase and the phenyl rings of the analytes.[1][2]
-
Normal-Phase (NP) HPLC: This technique employs a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (such as hexane (B92381) with a polar modifier like isopropanol). Here, separation is based on polar interactions. While less common for nonpolar compounds like this compound, it can be a valuable alternative, particularly for achieving different selectivity compared to reversed-phase methods.[3][4][5] Normal-phase chromatography is particularly well-suited for separating geometric isomers.[4]
Comparative Analysis of HPLC Methods
While specific quantitative data for the HPLC separation of this compound isomers is not extensively available in publicly accessible literature, a comparative analysis can be constructed based on the well-documented separation of the structurally analogous stilbene (B7821643) isomers ((E)- and (Z)-1,2-diphenylethene). The principles governing the separation of stilbene isomers are directly applicable to this compound.
| Stationary Phase | Mobile Phase Composition | Isomer Elution Order (Expected) | Potential Advantages | Potential Disadvantages |
| Reversed-Phase | ||||
| C18 (ODS) | Acetonitrile/Water or Methanol/Water | (Z)-isomer followed by (E)-isomer | Robust and widely applicable for nonpolar compounds. | May offer limited selectivity for structurally similar isomers. |
| Phenyl | Acetonitrile/Water or Methanol/Water | (Z)-isomer followed by (E)-isomer | Enhanced selectivity for aromatic compounds due to π-π interactions.[1][2] | May have different retention characteristics compared to C18, requiring method optimization. |
| Normal-Phase | ||||
| Silica or Alumina (B75360) | Hexane/Isopropanol or Hexane/Ethyl Acetate | (E)-isomer followed by (Z)-isomer | Can provide excellent resolution for geometric isomers.[4] | Sensitive to mobile phase water content; solvents are more hazardous and costly. |
Experimental Protocols
Below are detailed experimental protocols for reversed-phase and normal-phase HPLC that can serve as a starting point for the analysis of this compound isomers.
Reversed-Phase HPLC Protocol (C18 Column)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
Reversed-Phase HPLC Protocol (Phenyl Column)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
Normal-Phase HPLC Protocol (Silica Column)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Silica, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (98:2, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Logic
To better understand the experimental process and the factors influencing the separation, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis.
Caption: Factors influencing HPLC separation of isomers.
Conclusion
The separation of this compound isomers can be effectively achieved by both reversed-phase and normal-phase HPLC. For routine analysis, a reversed-phase method using a C18 or a Phenyl column offers a robust and reliable approach. A phenyl column is particularly recommended for its potential to provide enhanced selectivity for these aromatic isomers. For more challenging separations where baseline resolution is difficult to achieve, or for preparative scale separations, normal-phase chromatography on a silica or alumina column can be a powerful alternative. The choice of method should be guided by the specific analytical goals, available instrumentation, and the desired trade-off between resolution, analysis time, and operational complexity. Method development and optimization, starting from the protocols provided, will be crucial for achieving optimal separation performance.
References
A Comparative Analysis of Initiators for Cationic Polymerization: A Guide for Researchers
A detailed examination of initiator systems for cationic polymerization reveals a landscape dominated by Lewis and protic acids, with limited available data on the specific performance of 1,2-diphenylpropene (B188750) as a standalone initiator. This guide provides a comparative overview of common initiator systems, their mechanisms, and performance metrics, alongside detailed experimental protocols to aid researchers in initiator selection and experimental design.
Cationic polymerization, a chain-growth polymerization technique, is pivotal in the synthesis of a variety of polymers, including polyisobutylene (B167198), poly(vinyl ethers), and polystyrene. The choice of initiator is critical as it dictates the initiation efficiency, control over polymer molecular weight, and the overall kinetics of the polymerization. While a broad spectrum of compounds can initiate cationic polymerization, this guide will focus on a comparative analysis of commonly employed systems.
Performance Comparison of Cationic Polymerization Initiators
The efficacy of an initiator system in cationic polymerization is evaluated based on several key performance indicators, including the achievable molecular weight (Mn), the polydispersity index (PDI) which indicates the breadth of the molecular weight distribution, and the overall polymer yield. The following tables summarize the performance of various initiators in the polymerization of isobutylene (B52900) and vinyl ethers, two of the most common monomers in cationic polymerization.
Table 1: Comparative Performance of Initiators in Isobutylene Polymerization
| Initiator System | Monomer | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| AlCl₃ / H₂O | Isobutylene | -78 | High | Broad | High | [1][2] |
| TiCl₄ / H₂O | Isobutylene | -80 | 4,300 | 1.2 | - | [3] |
| BCl₃ / Cumyl Acetate | Isobutylene | -10 to -50 | Controlled | Narrow | High | [4] |
| 1-Chloro-1-phenylethane / TiCl₄ / Pyridine | Isobutylene | -30 | Controlled, increases with conversion | 1.15 - 1.20 | - | [5] |
Table 2: Comparative Performance of Initiators in Vinyl Ether Polymerization
| Initiator System | Monomer | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| HI / I₂ | Isobutyl vinyl ether | -15 | Controlled | ≤ 1.1 | - | [6] |
| Trifluoromethanesulfonic acid / Dimethyl sulfide | Isobutyl vinyl ether | -40 | Controlled | ≤ 1.1 | - | [6] |
| CumOH / B(C₆F₅)₃ / Et₂O | Isobutyl vinyl ether | -10 to 20 | - | - | - | [7][8] |
| Trifluoromethyl sulfonates | Ethyl vinyl ether | Room Temp. to -60 | High | Variable | High | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of polymers via cationic polymerization. Below are representative procedures for the polymerization of isobutylene and styrene (B11656) using common initiator systems.
Protocol 1: Cationic Polymerization of Isobutylene using a Lewis Acid Initiator System
Materials:
-
Isobutylene (IB)
-
2-Chloro-2,4,4-trimethylpentane (TMPCl) (Initiator)
-
Titanium tetrachloride (TiCl₄) (Co-initiator)
-
2,6-Lutidine (Proton trap)
-
Hexane (B92381) (Solvent)
-
Methyl chloride (Solvent)
Procedure: [3]
-
All glassware should be rigorously dried in an oven at 150°C overnight and assembled hot under a stream of dry nitrogen.
-
In a glovebox under a dry nitrogen atmosphere, a pre-chilled (-80°C) reaction flask is charged with 60 mL of hexane and 40 mL of methyl chloride.
-
To this solvent mixture, add 2,6-lutidine (e.g., 12 mM).
-
The initiator, TMPCl, is then added to the reaction mixture.
-
The polymerization is initiated by the addition of the co-initiator, TiCl₄.
-
A pre-condensed solution of isobutylene in the solvent mixture is then slowly added to the stirred reaction mixture over a period of time to control the exotherm.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours) at -80°C.
-
The reaction is terminated by the addition of pre-chilled methanol (B129727).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polyisobutylene is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
-
The molecular weight and polydispersity of the polymer are determined by gel permeation chromatography (GPC).
Protocol 2: Cationic Polymerization of Styrene using a Protic Acid Initiator
Materials:
-
Styrene
-
Trifluoromethanesulfonic acid (TfOH) (Initiator)
-
Dichloromethane (B109758) (DCM) (Solvent)
Procedure:
-
Styrene and dichloromethane are purified by distillation over CaH₂ under a nitrogen atmosphere.
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add the desired amount of dichloromethane.
-
The flask is cooled to the desired reaction temperature (e.g., 0°C) in an ice bath.
-
The purified styrene monomer is then added to the solvent.
-
The polymerization is initiated by the rapid addition of a solution of trifluoromethanesulfonic acid in dichloromethane via a syringe.
-
The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor conversion and molecular weight evolution.
-
The polymerization is terminated by the addition of a small amount of pre-chilled methanol containing a trace of ammonia.
-
The polymer is isolated by precipitation in a large excess of methanol.
-
The resulting polystyrene is filtered, washed with methanol, and dried in a vacuum oven.
-
Characterization of the polymer's molecular weight and PDI is performed using GPC.
Mechanistic Pathways and Visualizations
The initiation of cationic polymerization typically involves the generation of a carbocationic species that can subsequently attack the double bond of a monomer. The specific mechanism depends on the initiator system employed.
Initiation by Lewis Acids
Lewis acids, such as AlCl₃, TiCl₄, and BF₃, are not direct initiators but require a co-initiator, often a protic source like water or an alkyl halide.[1] The Lewis acid interacts with the co-initiator to form a complex that generates the initiating cation.
Caption: Initiation of cationic polymerization by a Lewis acid and a co-initiator.
Initiation by Protic Acids
Strong protic acids, such as trifluoromethanesulfonic acid (TfOH), can directly protonate the monomer to generate the initial carbocation.
Caption: Direct initiation of cationic polymerization by a strong protic acid.
Experimental Workflow for Cationic Polymerization
The general workflow for conducting a cationic polymerization experiment involves several key steps, from reagent purification to polymer characterization.
Caption: General experimental workflow for cationic polymerization.
References
- 1. temarex.com [temarex.com]
- 2. pslc.ws [pslc.ws]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.stanford.edu [web.stanford.edu]
mechanistic comparison of the reactions of different diphenylpropene isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for predictable and efficient synthesis. This guide provides a detailed mechanistic comparison of the reactions of four key diphenylpropene isomers: 1,1-diphenylpropene, 1,2-diphenylpropene, 1,3-diphenylpropene, and 3,3-diphenylpropene. By examining their behavior in oxidation, hydrogenation, and polymerization reactions, we illuminate how the positioning of the phenyl groups and the double bond dictates reaction pathways and product outcomes.
The reactivity of these isomers is fundamentally governed by a combination of electronic and steric factors. The phenyl groups, depending on their location, can influence the electron density of the double bond and stabilize reactive intermediates such as carbocations and radicals. Steric hindrance also plays a crucial role, dictating the accessibility of the double bond to reagents and influencing the stereochemistry of the products. This guide synthesizes available data and established chemical principles to offer a comparative analysis of these fascinating molecules.
Oxidation Reactions: A Tale of Steric Hindrance and Electronic Effects
The oxidation of diphenylpropene isomers, typically targeting the carbon-carbon double bond, leads to the formation of epoxides or diols. The mechanism and rate of these reactions are highly sensitive to the substitution pattern of the alkene.
Mechanistic Insights:
-
1,1-Diphenylpropene: The presence of two phenyl groups on one carbon of the double bond creates significant steric hindrance. However, these groups can effectively stabilize a potential carbocation intermediate in electrophilic additions. In reactions like epoxidation, the approach of the oxidizing agent is sterically hindered.
-
This compound: This isomer exists as cis and trans diastereomers, which can influence the stereochemical outcome of the reaction. The phenyl groups can stabilize adjacent carbocation intermediates. In dihydroxylation reactions, the stereochemistry of the starting alkene will determine the stereochemistry of the resulting diol.
-
1,3-Diphenylpropene: The double bond in this isomer is less sterically hindered compared to the 1,1- and 1,2-isomers. The single phenyl group on the double bond can stabilize a carbocation intermediate.
-
3,3-Diphenylpropene: The double bond is monosubstituted and relatively unhindered, suggesting it might be the most reactive towards electrophilic attack. However, the gem-diphenyl group is remote from the double bond and has a less direct electronic influence on the reaction center.
Comparative Data on Oxidation Reactions:
| Isomer | Expected Reactivity in Epoxidation | Likely Major Product(s) | Key Mechanistic Considerations |
| 1,1-Diphenylpropene | Moderate to Low | 1,1-diphenyl-1,2-epoxypropane | Steric hindrance from the two phenyl groups may slow the reaction rate. |
| This compound | Moderate | cis- or trans-1,2-diphenyl-1,2-epoxypropane | The stereochemistry of the product will depend on the stereochemistry of the starting alkene. |
| 1,3-Diphenylpropene | High | 1-phenyl-2,3-epoxypropane | Less steric hindrance and good stabilization of any potential carbocation intermediate. |
| 3,3-Diphenylpropene | High | 3,3-diphenyl-1,2-epoxypropane | The double bond is readily accessible, leading to high reactivity. |
Experimental Protocols:
A general protocol for the dihydroxylation of alkenes, such as the Sharpless Asymmetric Dihydroxylation, can be adapted for diphenylpropene isomers.[1]
Protocol: Asymmetric Dihydroxylation of a Diphenylpropene Isomer
-
To a stirred mixture of tert-butanol (B103910) (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g).
-
Stir the mixture until both layers are clear, and the initial orange color fades to a pale yellow or green.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the diphenylpropene isomer (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and continue stirring for 1 hour.
-
Add ethyl acetate (B1210297) (10 mL) and stir for an additional 30 minutes.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2-diol by flash column chromatography or recrystallization.
Hydrogenation Reactions: The Role of Steric Access and Alkene Stability
Catalytic hydrogenation reduces the double bond of the diphenylpropene isomers to the corresponding diphenylpropane. The rate of hydrogenation is influenced by the degree of substitution of the alkene and the steric hindrance around the double bond, which affects its ability to adsorb onto the catalyst surface.[2]
Mechanistic Insights:
The generally accepted Horiuti-Polanyi mechanism involves the adsorption of both the alkene and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). Hydrogen atoms are then added sequentially to the double bond in a syn-addition fashion.
-
1,1-Diphenylpropene: Being a trisubstituted alkene, it is relatively stable. The two phenyl groups on one carbon atom create significant steric hindrance, which is expected to slow down the rate of hydrogenation compared to less substituted isomers.
-
This compound: This is also a disubstituted alkene. The trans isomer is generally more stable than the cis isomer due to reduced steric strain. The hydrogenation of the cis isomer is often faster as the less hindered face can more readily adsorb onto the catalyst surface.
-
1,3-Diphenylpropene: As a disubstituted alkene, its stability is comparable to the 1,2-isomer. The steric environment around the double bond is less crowded than in the 1,1-isomer.
-
3,3-Diphenylpropene: This is a monosubstituted alkene and is expected to be the least thermodynamically stable isomer. Its less substituted and less sterically hindered double bond should lead to the fastest rate of hydrogenation.
Comparative Data on Hydrogenation Reactions:
| Isomer | Expected Relative Rate of Hydrogenation | Product | Key Mechanistic Considerations |
| 1,1-Diphenylpropene | Slowest | 1,1-Diphenylpropane | High steric hindrance and alkene stability. |
| This compound | Moderate | 1,2-Diphenylpropane | Rate can be dependent on cis/trans geometry. |
| 1,3-Diphenylpropene | Moderate | 1,3-Diphenylpropane | Less steric hindrance than the 1,1-isomer. |
| 3,3-Diphenylpropene | Fastest | 1,1-Diphenylpropane | Least substituted and least sterically hindered double bond. |
Experimental Protocols:
The following is a general procedure for the catalytic hydrogenation of an alkene.
Protocol: Catalytic Hydrogenation of a Diphenylpropene Isomer
-
In a round-bottom flask, dissolve the diphenylpropene isomer (1 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
The flask is then fitted with a hydrogen-filled balloon or connected to a hydrogenation apparatus.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude diphenylpropane.
-
If necessary, the product can be purified by column chromatography.
Polymerization Reactions: The Influence of Cation Stability
The polymerization of diphenylpropene isomers can proceed through cationic, anionic, or radical mechanisms, with the cationic pathway being particularly relevant due to the ability of the phenyl groups to stabilize carbocation intermediates.[3]
Mechanistic Insights:
-
1,1-Diphenylpropene: This isomer is expected to readily undergo cationic polymerization. The initiation step would form a tertiary carbocation that is also benzylic with respect to two phenyl groups, making it highly stable. This stability would favor the propagation of the polymer chain.
-
This compound: Cationic polymerization would lead to a secondary carbocation stabilized by one phenyl group. While less stable than the intermediate from the 1,1-isomer, it is still sufficiently stable for polymerization to occur.
-
1,3-Diphenylpropene: Similar to the 1,2-isomer, this would also form a secondary carbocation stabilized by a phenyl group.
-
3,3-Diphenylpropene: The initiation of cationic polymerization would form a secondary carbocation that is not directly stabilized by the phenyl groups through resonance. This would make it the least likely of the isomers to undergo efficient cationic polymerization.
Comparative Data on Cationic Polymerization:
| Isomer | Expected Ease of Cationic Polymerization | Stability of Propagating Carbocation | Key Mechanistic Considerations |
| 1,1-Diphenylpropene | Highest | Tertiary, doubly benzylic | Highly stable carbocation intermediate drives polymerization. |
| This compound | Moderate | Secondary, benzylic | Stable carbocation allows for polymerization. |
| 1,3-Diphenylpropene | Moderate | Secondary, benzylic | Stable carbocation allows for polymerization. |
| 3,3-Diphenylpropene | Lowest | Secondary, non-benzylic | Less stable carbocation hinders polymerization. |
Experimental Protocols:
A general procedure for cationic polymerization is presented below.
Protocol: Cationic Polymerization of a Diphenylpropene Isomer
-
A solution of the diphenylpropene isomer in a dry, non-polar solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
A Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) is added dropwise to the stirred solution.
-
The reaction is allowed to proceed for a set period, during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
References
Unraveling the Stability of 1,2-Diphenylpropene Isomers: A Computational and Experimental Comparison
A detailed computational analysis, supported by experimental findings, reveals the thermodynamic landscape of (E) and (Z)-1,2-diphenylpropene isomers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their stability, offering quantitative data, experimental methodologies, and a clear visualization of the energetic relationship.
The geometric isomerism of 1,2-diphenylpropene (B188750), also known as α-methylstilbene, gives rise to two distinct forms: (E)-1,2-diphenylpropene and (Z)-1,2-diphenylpropene. The spatial arrangement of the bulky phenyl and methyl groups around the carbon-carbon double bond plays a crucial role in determining the inherent thermodynamic stability of each isomer. Understanding this stability is paramount for applications in stereoselective synthesis and for predicting the behavior of these compounds in chemical reactions.
Quantitative Comparison of Isomer Stability
The thermodynamic stability of the (E) and (Z) isomers is best understood by examining the standard enthalpy of isomerization (ΔrH°), which quantifies the enthalpy change during the conversion of the (Z) isomer to the more stable (E) form. Experimental data for this transformation provides a clear picture of their relative stabilities.
| Thermodynamic Parameter | Value (kcal/mol) | Value (kJ/mol) | Thermodynamically Favored Isomer |
| Standard Enthalpy of Isomerization (ΔrH°) | -0.5 ± 0.2[1] | -2.1 ± 0.8[2] | (E)-1,2-diphenylpropene |
The negative enthalpy of isomerization unequivocally demonstrates that the (E) isomer is enthalpically more stable than the (Z) isomer. This exothermic conversion is primarily driven by the reduction of steric hindrance. In the (Z) isomer, the proximity of the two phenyl groups and the methyl group on the same side of the double bond results in significant steric strain. Conversely, the (E) isomer adopts a configuration where the bulky phenyl groups are positioned on opposite sides of the double bond, leading to a more relaxed and lower-energy state.
While a complete thermodynamic picture would also consider the Gibbs free energy (ΔrG°), which incorporates the entropy change (ΔrS°), the enthalpy term is the predominant factor in this type of isomerization. The entropy difference between the two isomers is expected to be minimal. Therefore, the enthalpy of isomerization serves as a strong indicator of the overall thermodynamic preference for the (E) isomer.
Experimental Determination of Thermodynamic Stability
The enthalpy of isomerization for this compound isomers is typically determined through chemical isomerization equilibrium studies. This experimental protocol involves the following key steps:
-
Isomer Equilibration: A sample of a single isomer, usually the less stable (Z) form, is dissolved in an appropriate solvent. An acid or a radical initiator is often used as a catalyst to facilitate the interconversion between the (E) and (Z) forms until a state of thermodynamic equilibrium is reached.
-
Equilibrium Mixture Analysis: Once equilibrium is established, the relative concentrations of the (E) and (Z) isomers in the mixture are quantified. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly employed for accurate separation and quantification.
-
Calculation of the Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the concentration of the (E) isomer to that of the (Z) isomer at a given temperature.
-
Thermodynamic Parameter Derivation: The Gibbs free energy of isomerization can be calculated from the equilibrium constant using the equation ΔrG° = -RTln(Keq). To determine the enthalpy of isomerization, the van 't Hoff equation is utilized by measuring the equilibrium constant at various temperatures. A plot of ln(Keq) versus the inverse of the temperature (1/T) yields a straight line, from which the enthalpy of isomerization can be derived from the slope.
Visualizing the Stability Landscape
The energetic relationship between the (E) and (Z) isomers of this compound can be effectively represented by a thermodynamic stability diagram. This visualization clearly illustrates the lower energy state of the more stable (E) isomer relative to the higher-energy (Z) isomer.
Caption: Energy diagram showing the relative thermodynamic stability of (E) and (Z)-1,2-diphenylpropene.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Diphenylpropene: A Guide for Laboratory Professionals
The proper disposal of 1,2-Diphenylpropene, a compound utilized in various research and development applications, requires a meticulous and safety-conscious approach. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative strategy based on general hazardous waste protocols and data from analogous compounds is essential to ensure the safety of personnel and compliance with environmental regulations.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocol
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a systematic process, treating it as hazardous chemical waste.[1]
-
Waste Identification and Segregation : All waste containing this compound, including contaminated labware, pipette tips, and gloves, must be classified as hazardous waste.[1][2] This waste stream must be segregated from non-hazardous materials and other incompatible chemical wastes to prevent dangerous reactions.[3][4]
-
Container Selection and Labeling : Utilize a designated, chemically resistant, and leak-proof container with a secure lid for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazard warnings (e.g., "Irritant").[1][3] The label must also include the accumulation start date, the place of origin (department and room number), and the name and contact information of the principal investigator.[1][3]
-
Waste Accumulation and Storage : Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area.[5] This area should be well-ventilated and away from sources of ignition.[1] Ensure secondary containment is in place to mitigate any potential leaks or spills.[1]
-
Professional Disposal : Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][3][6] Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor.[1] Provide the disposal company with all available information about the waste, including its name and any known hazards. Complete all required waste manifest paperwork in accordance with local, state, and federal regulations.[1]
-
Spill Management : In the event of a spill, it should be cleaned up immediately.[7] The spilled chemical and any absorbent materials used for cleanup must also be treated as hazardous waste and disposed of accordingly.[2][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste provide some context. The following table summarizes key quantitative considerations for hazardous waste management.
| Parameter | Guideline | Source |
| Sink Disposal Limit (General) | Not permissible for hazardous waste. Small amounts (a few hundred grams or milliliters per day) of approved non-hazardous chemicals only. | [6] |
| Container Rinsing | For acutely hazardous waste containers, triple rinse with a solvent equal to about 5% of the container volume. The rinsate must be collected as hazardous waste. | [7] |
| Satellite Accumulation Area (SAA) Limit | Must not exceed 55 gallons of chemical waste or one quart of acutely toxic chemical waste. | [5] |
Experimental Protocols
The recommended disposal procedure is a standardized protocol for handling chemical waste in the absence of specific guidelines for the substance . This approach is based on the principle of treating unknown or uncharacterized waste with the highest level of precaution.
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed systematically.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. nswai.org [nswai.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 1,2-Diphenylpropene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1,2-Diphenylpropene. Given the limited specific safety data for this compound, a cautious approach based on the known hazards of structurally similar chemicals is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash hazards, use chemical safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves prior to use. A lab coat or other protective clothing is necessary to prevent skin contact.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1] |
| Hand Protection | Wear protective gloves. Use proper glove removal technique to avoid skin contact with the product.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety data for structurally similar compounds.
-
Personal Protective Equipment : Don all required PPE as detailed in the table above.
-
Workspace Preparation : Ensure work is conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1]
-
-
Handling :
-
Chemical Handling : Avoid direct contact with skin and eyes.[1] Prevent the formation of dust or aerosols.
-
Spill Response : In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound is critical to mitigate risks and ensure compliance with environmental regulations.
-
Waste Identification and Segregation :
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing and potential reactions.[3]
-
-
Containerization and Labeling :
-
Use a designated, clearly labeled, and chemically resistant waste container with a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Irritant").[3]
-
-
Storage :
-
Professional Disposal :
-
Do not dispose of this compound down the drain or in regular trash .[1][3]
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.[3]
-
Provide the waste hauler with all available information regarding the chemical.
-
Complete all necessary waste manifest paperwork as required by local, state, and federal regulations.[3]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C15H14 |
| Melting Point | 81-83 °C |
| Boiling Point | 282.5 °C at 760 mmHg |
| Flash Point | 124.5 °C |
| Density | 1.009 g/cm³ |
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
